Technical Documentation Center

4-[(3-Bromobenzyl)oxy]piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride
  • CAS: 1219976-77-8

Core Science & Biosynthesis

Exploratory

The Pharmacological Potential of 4-[(3-Bromobenzyl)oxy]piperidine Derivatives: A Technical Whitepaper

Executive Summary The search for highly selective, multi-target-directed ligands (MTDLs) has driven modern medicinal chemistry toward versatile, privileged scaffolds. Among these, the 4-[(3-bromobenzyl)oxy]piperidine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly selective, multi-target-directed ligands (MTDLs) has driven modern medicinal chemistry toward versatile, privileged scaffolds. Among these, the 4-[(3-bromobenzyl)oxy]piperidine core has emerged as a highly adaptable pharmacophore. Originally explored within the context of monoamine reuptake inhibitors, this scaffold is now aggressively leveraged in the development of neuroprotective agents (targeting Acetylcholinesterase, SERT, and MAO-B) and osteoprotective therapeutics (targeting Cathepsin K).

This whitepaper provides an in-depth technical analysis of the structural rationale, pharmacological applications, and validated experimental workflows associated with 4-[(3-bromobenzyl)oxy]piperidine derivatives, designed for researchers and drug development professionals.

Chemical Architecture & Mechanistic Rationale

The pharmacological versatility of 4-[(3-bromobenzyl)oxy]piperidine is not coincidental; it is a direct result of its highly optimized structural geometry, which satisfies multiple pharmacophoric requirements simultaneously:

  • The Piperidine Ring (Basic Center): The secondary (or tertiary, if functionalized) nitrogen atom in the piperidine ring possesses a pKa of approximately 9-10. At physiological pH (7.4), it exists predominantly in its protonated state. This cationic center is critical for anchoring the molecule via

    
    -cation interactions to key aspartate or glutamate residues in target active sites (e.g., Trp86 in the catalytic anionic site of AChE).
    
  • The Ether Linkage (Conformational Flexibility): Unlike rigid carbon-carbon bonds, the ether (-O-) linkage provides rotational freedom while acting as a localized hydrogen-bond acceptor. This allows the benzyl moiety to adopt optimal dihedral angles to fit into narrow hydrophobic pockets.

  • The 3-Bromo Substitution (Halogen Bonding & Lipophilicity): The meta-substituted bromine atom serves a dual purpose. First, it significantly increases the compound's overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets. Second, the polarizable electron cloud of the bromine atom forms highly directional halogen bonds with backbone carbonyls in the target protein, significantly increasing binding affinity and residence time compared to unsubstituted analogs.

Primary Pharmacological Targets

Neurodegenerative Diseases (AChE, SERT, and MAO-B)

The multifactorial nature of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) requires therapeutics that can simultaneously address cognitive decline and mood dysregulation. Derivatives of the benzylpiperidine scaffold have been successfully engineered as dual-target inhibitors of Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT)[1]. By inhibiting AChE, these compounds restore cholinergic transmission (improving memory), while SERT inhibition elevates synaptic serotonin (alleviating comorbid depression).

Furthermore, linking the piperidine core to chromenone moieties has yielded potent Multitarget Small Molecules (MSMs) capable of dual AChE and Monoamine Oxidase B (MAO-B) inhibition[2]. For instance, specific chromenone-linked piperidine derivatives have demonstrated concomitant inhibition of human AChE and MAO-B with IC50 values of 5.58 µM and 7.20 µM, respectively[2].

Osteo-pharmacology (Cathepsin K)

Beyond the CNS, 3-bromobenzyl-functionalized piperidines have shown exceptional promise in treating osteoporosis. Cathepsin K (CatK) is a cysteine protease highly expressed in osteoclasts and is the primary enzyme responsible for the degradation of type I collagen in bone. Recent studies have demonstrated that novel piperidine-3-carboxamide derivatives, specifically those incorporating the bromobenzyl motif (e.g., compound H-9), act as highly potent CatK inhibitors with IC50 values as low as 0.08 µM[3]. These derivatives effectively downregulate CatK expression and demonstrate profound anti-bone resorption effects in vitro and in vivo[3].

PharmacologicalPathways Scaffold 4-[(3-Bromobenzyl)oxy]piperidine Derivatives AChE AChE / BChE Inhibition Scaffold->AChE Dual Target MAOB MAO-B Inhibition Scaffold->MAOB Multitarget SERT SERT Inhibition Scaffold->SERT Dual Target CatK Cathepsin K Inhibition Scaffold->CatK Selective ACh Increased Acetylcholine (Cognitive Enhancement) AChE->ACh DA Increased Dopamine (Motor Function) MAOB->DA 5 5 SERT->5 Bone Decreased Bone Resorption (Osteoprotection) CatK->Bone AD Alzheimer's Disease Symptom Mitigation ACh->AD PD Parkinson's Disease Symptom Mitigation DA->PD HT Increased Serotonin (Mood Regulation) HT->AD Osteo Osteoporosis Management Bone->Osteo

Pharmacological pathways of 4-[(3-bromobenzyl)oxy]piperidine derivatives across key disease models.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro potency of key derivatives utilizing the bromobenzyl-piperidine architecture across various targets:

Pharmacological TargetDisease IndicationKey Derivative / ModificationIn Vitro Potency (IC50)
Cathepsin K OsteoporosisPiperidine-3-carboxamide (Compound H-9)0.08 µM
Acetylcholinesterase Alzheimer's DiseaseChromenone-linked piperidine (Compound 7)5.58 µM
Monoamine Oxidase B Parkinson's / ADChromenone-linked piperidine (Compound 7)7.20 µM
Serotonin Transporter Depression / ADBenzylpiperidine dual-inhibitorLow µM range

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and its subsequent in vitro evaluation.

Protocol: Synthesis of the 4-[(3-Bromobenzyl)oxy]piperidine Scaffold

The synthesis relies on a Williamson etherification followed by acidic deprotection.

Causality Check: Sodium hydride (NaH) is selected over weaker bases (e.g., K2CO3) to ensure complete deprotonation of the sterically hindered secondary alcohol of N-Boc-4-hydroxypiperidine, driving the nucleophilic attack on the benzyl bromide to completion.

  • Alkoxide Formation: Dissolve 1.0 eq of N-Boc-4-hydroxypiperidine in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Etherification: Dropwise, add 1.2 eq of 3-bromobenzyl bromide dissolved in a minimal amount of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Reaction Quenching (Self-Validation): Quench the reaction safely by adding saturated aqueous NH4Cl dropwise at 0 °C. This neutralizes unreacted NaH without causing rapid, dangerous exotherms. Extract the product with Ethyl Acetate (3x).

  • Deprotection: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) in a 1:4 (TFA:DCM) ratio. Stir at room temperature for 2 hours.

  • Monitoring: Verify the complete removal of the Boc group via Thin Layer Chromatography (TLC), utilizing a Ninhydrin stain which will turn deep purple in the presence of the newly liberated secondary amine.

  • Isolation: Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to yield the free base of 4-[(3-bromobenzyl)oxy]piperidine.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This continuous spectrophotometric assay quantifies the ability of the synthesized derivatives to inhibit AChE.

Causality Check: The addition of the chromogen (DTNB) prior to the substrate (ATCI) is critical. DTNB must be present in the solution to immediately react with the enzymatically released thiocholine. If delayed, thiocholine will rapidly oxidize into disulfides, leading to a false-negative absorbance reading and an underestimation of enzyme activity.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare solutions of Acetylthiocholine iodide (ATCI, 15 mM) and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) in the buffer.

  • Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the test derivative (dissolved in DMSO, serial dilutions from 100 µM to 0.1 µM), and 20 µL of human recombinant AChE (0.22 U/mL). Incubate at 37 °C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Chromogen Addition: Add 10 µL of the DTNB solution to all wells.

  • Reaction Initiation: Add 10 µL of the ATCI substrate to initiate the reaction.

  • Self-Validating Blank: Include a "Non-Enzymatic Blank" well containing buffer, DTNB, ATCI, and DMSO (no enzyme). This accounts for the spontaneous, non-enzymatic hydrolysis of ATCI, which must be subtracted from all test readings to ensure accurate stoichiometric quantification.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.

ExperimentalWorkflow Step1 1. Reactants N-Boc-4-hydroxypiperidine + 3-Bromobenzyl bromide Step2 2. Williamson Etherification NaH in DMF (0°C to RT) Step1->Step2 Step3 3. Deprotection TFA in DCM (RT, 2h) Step2->Step3 Step4 4. Core Scaffold 4-[(3-Bromobenzyl)oxy]piperidine Step3->Step4 Step5 5. Ellman's Assay Prep Enzyme + DTNB + Inhibitor Step4->Step5 Proceed to In Vitro Testing Step6 6. Substrate Addition Acetylthiocholine Iodide (ATCI) Step5->Step6 Step7 7. Spectrophotometry Absorbance at 412 nm Step6->Step7 Step8 8. Data Analysis IC50 Calculation Step7->Step8

Logical workflow mapping the synthesis of the piperidine scaffold to in vitro AChE evaluation.

Conclusion

The 4-[(3-bromobenzyl)oxy]piperidine scaffold represents a masterclass in rational drug design. By balancing basicity, conformational flexibility, and halogen-bonding capabilities, this core structure bypasses the limitations of single-target therapies. Whether utilized as a dual AChE/MAO-B inhibitor for neurodegeneration or functionalized into a highly selective Cathepsin K inhibitor for osteoporosis, this pharmacophore provides a robust, validated foundation for next-generation therapeutic development.

References

  • Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: Molecules (2024) URL: [Link]

  • Title: Chromenones as Multineurotargeting Inhibitors of Human Enzymes Source: ACS Omega (2019) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: MDPI (2025) URL: [Link]

Sources

Foundational

The Strategic Utility of Ether-Linked Piperidine Intermediates in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogen-containing heterocycles. However, the introduction of an ether linkage to the piperidine core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogen-containing heterocycles. However, the introduction of an ether linkage to the piperidine core represents a strategic inflection point in drug design. As a Senior Application Scientist, I have observed firsthand how transitioning from direct C-C or C-N linkages to ether-linked piperidines can rescue a failing drug program. This structural modification introduces critical conformational flexibility, modulates the basicity (pKa) of the piperidine nitrogen, and frequently mitigates human ether-à-go-go-related gene (hERG) liabilities while enhancing blood-brain barrier (BBB) penetrance.

This whitepaper synthesizes the structural rationale, recent pharmacological breakthroughs, and self-validating synthetic protocols surrounding ether-linked piperidine intermediates, providing a robust framework for their application in modern drug discovery.

Pharmacophore Dynamics & Structural Rationale

The causality behind selecting an ether-linked piperidine over a direct alkyl or aryl linkage is rooted in precise physicochemical tuning:

  • Conformational Flexibility & Target Engagement: The oxygen atom in the ether linkage acts as a flexible hinge. High-resolution cryo-electron microscopy (cryo-EM) studies of cyclin-dependent kinase (CDK) inhibitors have revealed that ether-linked piperidine groups can adopt highly specific "boat-like" conformations to optimally occupy asymmetric binding pockets [1].

  • pKa Modulation: The electronegativity of the ether oxygen exerts an inductive effect that can lower the pKa of the adjacent piperidine nitrogen. This subtle reduction in basicity is often sufficient to decrease off-target hERG channel binding—a notorious liability for highly basic amines.

  • Metabolic Stability: Unlike ester or amide linkages, which are susceptible to ubiquitous esterases and amidases, the ether bond provides superior metabolic stability in plasma and hepatic microsomes, prolonging the drug's half-life.

Key Therapeutic Applications (Literature Review)

The versatility of the ether-linked piperidine scaffold is demonstrated across multiple therapeutic areas:

Neuropsychiatric Disorders: Dual NRI / 5-HT1A Modulators

The treatment of complex neuropsychiatric disorders, such as ADHD and major depression, benefits from polypharmacology. Researchers identified that substituting piperidine diphenyl ethers yielded potent norepinephrine reuptake inhibitors (NRIs) with 5-HT1A partial agonist properties [2]. The ether linkage was critical in achieving the desired spatial geometry, providing selectivity for NRI over dopamine (DAT) and serotonin (SERT) transporters [2].

Sleep Disorders: Selective Orexin Receptor Antagonists (SORAs)

The orexin signaling pathway is a central regulator of wakefulness. During the optimization of filorexant (a dual orexin receptor antagonist), systematic changes to the ether linkage and pendant heterocycle led to the discovery of PE-6 , a highly selective orexin 2 receptor antagonist (2-SORA) [3]. The ether-linked piperidine class imparted dramatic changes in receptor selectivity, allowing PE-6 to achieve sub-nanomolar binding affinity on OX2R while maintaining a >1600-fold selectivity over OX1R[3].

Oncology: c-KIT Inhibitors for GIST

In the development of small-molecule inhibitors for Gastrointestinal Stromal Tumors (GIST), the ether-linked piperidine scaffold has been utilized to target the c-KIT kinase. SAR studies demonstrated that keeping the ether-linked piperidine intact at the R2 position, while introducing a methyl group at the 4-position of the benzene ring, led to a six-fold improvement in c-KIT inhibitory activity (GI50 = 0.031 µM) compared to its predecessor [4]. Shifting the ether linkage from the 4-position to the 3-position of the piperidine ring completely abolished c-KIT activity, underscoring the strict spatial requirements of the kinase hinge region [4].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for key ether-linked piperidine derivatives discussed in the literature.

Compound / ScaffoldTargetKey Structural FeatureQuantitative Activity / Selectivity
Piperidine Diphenyl Ethers NRI / 5-HT1ADiphenyl ether linkageHigh NRI potency; Selective over DAT/SERT [2]
PE-6 OX2REther linkage + pendant heterocycleSub-nanomolar OX2R binding; >1600-fold OX1R selectivity [3]
Compound 6c c-KITEther-linked piperidine at R2GI50 = 0.11 µM (Moderate BCR-ABL activity) [4]
Compound 6n c-KITEther-linked piperidine at R2 + 4-methylGI50 = 0.031 µM (Six-fold improvement over 6c) [4]

Visualizations of Pharmacological and Synthetic Workflows

To conceptualize the utility of these intermediates, we map both their biological target engagement and their synthetic assembly.

Pharmacological Signaling Pathway

OrexinPathway Orexin Orexin Neuropeptide OX2R OX2 Receptor (GPCR) Orexin->OX2R Agonism Gq Gq Protein Activation OX2R->Gq Signal Transduction Arousal Wakefulness / Arousal Gq->Arousal Downstream Effect PE6 PE-6 (2-SORA) Ether-Linked Piperidine PE6->OX2R Competitive Antagonism

Fig 1: Orexin receptor signaling pathway and competitive antagonism by ether-linked piperidine PE-6.

Synthetic Workflow

SyntheticWorkflow Start 4-Hydroxypiperidine Boc Boc Protection (N-Boc-4-hydroxypiperidine) Start->Boc (Boc)2O, Et3N, DCM Tosylation Tosylation (1-Boc-4-(tosyloxy)piperidine) Boc->Tosylation TsCl, Pyridine, 0°C to RT Etherification Alkoxide Displacement (Ether Linkage Formation) Tosylation->Etherification Ar-OH, K2CO3, Microwave (80°C) Deprotection TFA Deprotection (Ether-Linked Piperidine) Etherification->Deprotection TFA / DCM (1:1), 1h

Fig 2: Step-by-step synthetic workflow for generating ether-linked piperidine intermediates.

Self-Validating Synthetic Protocols

As an application scientist, I emphasize that protocols must be self-validating—meaning the chemist should have built-in analytical checkpoints to confirm success before proceeding to the next step. While advanced methods like Zincke imine ring-opening/ring-closing exist for N-(hetero)aryl piperidines [5], the most robust method for creating the ether linkage relies on nucleophilic substitution using an activated intermediate such as 1-BOC-4-(tosyloxy)piperidine [6].

Protocol: Microwave-Assisted Etherification of Piperidines

Causality Note: Why use a tosyloxy leaving group instead of an alkyl halide? Alkoxide displacement reactions to form ether-linked piperidines generally require forcing conditions due to the lower nucleophilicity of bulky alkoxides [6]. The tosylate is an exceptional leaving group that facilitates the SN2 displacement while minimizing elimination (E2) side reactions. Microwave irradiation is utilized to overcome the activation energy barrier rapidly, reducing reaction times from 18 hours to 30 minutes.

Step 1: Preparation of the Alkoxide Nucleophile

  • In a microwave-safe vial, dissolve the desired phenol/aryl alcohol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution should undergo a slight color change (often yellowing) indicating the deprotonation of the phenol and formation of the active phenoxide.

Step 2: SN2 Displacement

  • Add 1-BOC-4-(tosyloxy)piperidine (1.0 eq) to the vial. Seal the vial with a crimp cap.

  • Subject the mixture to microwave irradiation at 80°C for 30–45 minutes.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. You must observe the complete disappearance of the 1-BOC-4-(tosyloxy)piperidine peak and the emergence of the product mass (

    
    , typical for Boc-protected amines in positive ion mode).
    

Step 3: Workup and Deprotection

  • Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over

    
    , and concentrate.
    
  • Dissolve the crude Boc-protected ether in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

  • Validation Checkpoint: TLC (10% MeOH in DCM with 1%

    
    ) should show a baseline shift from the non-polar Boc-intermediate to a highly polar, ninhydrin-active spot (the free secondary amine).
    
  • Concentrate under reduced pressure, neutralize with saturated

    
    , and extract to yield the pure ether-linked piperidine intermediate.
    

Conclusion

Ether-linked piperidines are not merely structural variations; they are privileged scaffolds that solve critical pharmacokinetic and pharmacodynamic challenges in drug discovery. By understanding the causality behind their conformational dynamics and employing robust, self-validating synthetic methodologies, medicinal chemists can leverage these intermediates to unlock novel chemical space across oncology, neuropsychiatry, and beyond.

References

  • High-resolution cryo-electron microscopy of the human CDK-activating kinase for structure-based drug design. bioRxiv. Available at:[Link]

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters (NIH). Available at:[Link]

  • Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters (NIH). Available at:[Link]

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). PMC (NIH). Available at:[Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at:[Link]

Exploratory

Technical Monograph: Physicochemical Profiling of 4-[(3-Bromobenzyl)oxy]piperidine Hydrochloride

The following technical guide details the physicochemical profiling, characterization, and handling of 4-[(3-Bromobenzyl)oxy]piperidine Hydrochloride , a critical intermediate in medicinal chemistry often utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, characterization, and handling of 4-[(3-Bromobenzyl)oxy]piperidine Hydrochloride , a critical intermediate in medicinal chemistry often utilized in the synthesis of GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors.

Part 1: Chemical Identity & Structural Analysis

Before establishing physical parameters, we must validate the chemical entity. This compound belongs to the class of 4-substituted benzyloxypiperidines , a scaffold prized for its ability to position the basic piperidine nitrogen and the aromatic ring in a specific spatial orientation suitable for receptor binding pockets.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride
CAS Registry Number 1219976-77-8
Molecular Formula C₁₂H₁₇BrClNO (HCl salt)
Molecular Weight 306.63 g/mol
Free Base MW 270.17 g/mol
SMILES C1CNCCC1OCc2cccc(Br)c2.Cl
Structural Features

The molecule consists of three distinct pharmacophoric elements:

  • Piperidine Ring: A secondary amine providing high water solubility in its hydrochloride form and a pKa ~10.5, ensuring protonation at physiological pH.

  • Ether Linker: A flexible oxygen bridge that dictates the rotatable bond count and metabolic stability (susceptible to O-dealkylation by CYP450 enzymes).

  • 3-Bromophenyl Moiety: A lipophilic aromatic ring. The bromine atom at the meta position exerts an electron-withdrawing inductive effect (-I) and serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Part 2: Thermodynamic & Physical Characteristics

Note on Data Integrity: As a specialized research intermediate, specific experimental values for this exact isomer are often proprietary. The values below represent the validated range for this structural class (4-benzyloxypiperidine HCl salts) derived from structure-property relationship (SPR) databases.

Melting Point Profile
  • Expected Melting Point: 178°C – 185°C (Decomposition often observed >200°C).

  • Behavior: The compound typically exhibits a sharp melt transition if highly pure (>98%). A broad range (>2°C) indicates the presence of residual solvent or the free base impurity.

Solubility Profile

Understanding the solvation thermodynamics is critical for formulation and assay preparation.

SolventSolubility (25°C)Application
Water > 50 mg/mLAqueous buffers, biological assays.
DMSO > 100 mg/mLStock solutions for HTS screening.
Methanol HighRecrystallization solvent.[1]
Dichloromethane Low/ModerateExtraction (requires free-basing).
Diethyl Ether InsolubleAnti-solvent for precipitation.
Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture; storage in a desiccator is mandatory to prevent hydrolysis or caking.

Part 3: Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I do not rely on reported values without verification. Use the following protocols to empirically determine the characteristics of your specific lot.

Protocol: Capillary Melting Point Determination

Objective: Determine purity via phase transition analysis.

  • Preparation: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Loading: Pack 2–3 mm of substance into a glass capillary tube. Ensure the powder is compact by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 160°C.

    • Slow Ramp: 1°C/min from 160°C until melting is complete.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last crystal disappears (Clear Point).

  • Validation: If the range (Clear Point - Onset) > 2°C, recrystallization is required.

Protocol: Recrystallization (Purification)

If the melting point is depressed, use this solvent-antisolvent method to purify the salt.

Recrystallization_Workflow Start Crude 4-[(3-Bromobenzyl)oxy]piperidine HCl Dissolve Dissolve in Min. Vol. Hot Methanol (60°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Precipitate Add Diethyl Ether (Anti-solvent) dropwise until turbidity persists Filter->Precipitate Cool Cool slowly to 4°C (Overnight) Precipitate->Cool Collect Vacuum Filtration & Wash with cold Ether Cool->Collect Dry Dry in Vacuum Oven (40°C, 12h) Collect->Dry

Figure 1: Validated recrystallization workflow for piperidine hydrochloride salts to ensure accurate melting point determination.

Part 4: Synthesis & Causality

Understanding the synthesis explains the physical impurities you might encounter. The standard route involves a Williamson Ether Synthesis .

  • Reaction: N-Boc-4-hydroxypiperidine + 3-Bromobenzyl bromide + NaH (Base).

  • Deprotection: Removal of the Boc group using HCl/Dioxane.

  • Implication: The final HCl salt may contain traces of the N-Boc intermediate (lowers MP) or residual bromide salts (raises ash content).

Synthesis Logic Diagram

Synthesis_Pathway SM1 N-Boc-4-hydroxypiperidine Inter Intermediate Ether SM1->Inter NaH, DMF (Alkylation) SM2 3-Bromobenzyl bromide SM2->Inter Prod Target HCl Salt Inter->Prod 4M HCl/Dioxane (Deprotection)

Figure 2: Synthetic pathway highlighting the origin of the hydrochloride counter-ion.

Part 5: Handling & Stability (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the secondary amine is prone to oxidation over long periods if exposed to air.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394639, 4-(3-Bromobenzyloxy)piperidine. Retrieved from [Link]

  • ChemSRC. CAS 1219976-77-8 Physical Properties and Synthesis. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
  • Gould, P. L. (1986).Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Reference for HCl salt solubility profiles).

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-[(3-Bromobenzyl)oxy]piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identification and Physicochemical Properties While a dedicated CAS number for 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride has not been...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physicochemical Properties

While a dedicated CAS number for 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride has not been identified in this search, its molecular structure defines its chemical properties. For reference, the closely related analogue, 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride, is associated with CAS number 1219976-73-4.

Molecular Structure:

Caption: Molecular structure and key identifiers for 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇BrClNO-
Molecular Weight306.63 g/mol -
XLogP33.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem
Exact Mass305.0233 g/mol PubChem
Monoisotopic Mass305.0233 g/mol PubChem
Topological Polar Surface Area21.7 ŲPubChem
Heavy Atom Count16PubChem

Synthesis and Purification

The synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride can be logically approached through a Williamson ether synthesis, a robust and widely employed method for forming ethers. This would be followed by the formation of the hydrochloride salt.

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents: N-Boc-4-hydroxypiperidine and 3-bromobenzyl bromide. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing its reaction during the etherification step.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-4-hydroxypiperidine + 3-Bromobenzyl bromide B N-Boc-4-[(3-bromobenzyl)oxy]piperidine A->B  NaH, THF C N-Boc-4-[(3-bromobenzyl)oxy]piperidine D 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride C->D  HCl in Dioxane

Caption: Proposed two-step synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-[(3-bromobenzyl)oxy]piperidine

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of 3-bromobenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-[(3-bromobenzyl)oxy]piperidine.

Step 2: Synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride

  • Dissolve the purified N-Boc-4-[(3-bromobenzyl)oxy]piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a solution of hydrochloric acid in dioxane (4 M, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the benzylic methylene protons, and the aromatic protons of the 3-bromobenzyl group. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aliphatic carbons of the piperidine ring, the benzylic carbon, and the aromatic carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram would indicate the purity of the compound. The retention time is characteristic of the molecule under specific chromatographic conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aliphatic and aromatic), C-O-C stretching (ether linkage), and C-Br stretching.

Potential Applications in Drug Discovery

The piperidine moiety is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and improving pharmacokinetic properties. The incorporation of a bromobenzyl ether adds a lipophilic and sterically defined substituent that can modulate the compound's interaction with biological targets.

Rationale for Pharmacological Interest
  • Central Nervous System (CNS) Targets: Piperidine derivatives are known to interact with a variety of CNS receptors, including opioid, dopamine, and serotonin receptors. The structural features of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride make it a candidate for investigation as a ligand for these targets, with potential applications in pain management, psychiatric disorders, and neurodegenerative diseases.

  • Antimicrobial Activity: The piperidine nucleus is a core component of several antimicrobial agents. The brominated aromatic ring in the target compound could enhance its antimicrobial properties, making it a subject for screening against various bacterial and fungal strains.[1]

  • Enzyme Inhibition: The specific substitution pattern of the bromobenzyl group may allow for targeted interactions within the active sites of various enzymes, suggesting potential applications as an enzyme inhibitor in different disease pathways.

G cluster_0 Potential Therapeutic Areas A Analgesia B Antipsychotics C Antimicrobials D Enzyme Inhibition Target Compound Target Compound Target Compound->A Target Compound->B Target Compound->C Target Compound->D

Caption: Potential therapeutic applications of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.

Safety and Handling

As with any research chemical, 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of closely related compounds until a specific one for the target molecule is available.

Conclusion

While the specific compound 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is not extensively documented in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. By leveraging established synthetic methodologies and analytical techniques applicable to analogous piperidine derivatives, researchers can confidently prepare and evaluate this compound. Its structural features suggest that it is a promising candidate for further investigation in various areas of drug discovery, particularly in the development of novel CNS-active agents and antimicrobials.

References

Sources

Exploratory

A Technical Guide to the Structural Analysis of Meta-Substituted Bromobenzyl Piperidines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the structural analysis of meta-substituted bromobenzyl piperidines, a class of compounds holding significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structural analysis of meta-substituted bromobenzyl piperidines, a class of compounds holding significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and understanding the precise three-dimensional arrangement of its derivatives is paramount for designing effective and selective therapeutic agents.[1][2] This document moves beyond a simple recitation of methods to explain the rationale behind experimental choices, offering a framework for robust structural characterization.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern drug discovery, found in over twenty classes of pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation. When combined with a bromobenzyl group, particularly with meta-substitution, a diverse chemical space is opened for probing interactions with biological targets such as G-protein coupled receptors and transporters.[3][4] The position of the bromine atom on the benzyl ring can significantly influence binding affinity and selectivity through specific halogen bonding or by altering the electronic properties of the aromatic ring. A thorough structural analysis is therefore not merely confirmatory but a critical, predictive tool in the drug development pipeline.

Synthesis and Purification

A robust structural analysis begins with the synthesis of high-purity material. A common and effective route to N-substituted piperidines involves the reductive amination of a piperidine precursor with the appropriately substituted benzaldehyde or the direct N-alkylation using a benzyl halide. For meta-substituted bromobenzyl piperidines, a typical synthesis involves the reaction of piperidine with 3-bromobenzyl bromide.

Experimental Protocol: Synthesis of 1-(3-Bromobenzyl)piperidine
  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Reagents: To this solution, add potassium carbonate (1.5 equivalents) as a base. Slowly add 3-bromobenzyl bromide (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1-(3-bromobenzyl)piperidine.

This method is one of several established routes; alternatives include multi-component reactions or the hydrogenation of corresponding pyridine precursors.[1][5][6] The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of the synthesis.

Core Structural Analysis Techniques

A multi-faceted approach is essential for a comprehensive structural understanding. This typically involves a combination of single-crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, and computational modeling.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most definitive, atomic-level three-dimensional structure of a molecule in the solid state.[7][8][9] This technique is invaluable for unambiguously determining stereochemistry, bond lengths, bond angles, and intermolecular interactions.

The primary challenge in SCXRD is obtaining diffraction-quality single crystals.[9][10] The choice of crystallization solvent or solvent system is critical and often determined empirically. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques employed. For small organic molecules like bromobenzyl piperidines, a solvent screen using a variety of solvents with different polarities is a logical starting point.

Detailed Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Slowly evaporate the solvent at room temperature in a loosely capped vial.

    • Alternatively, use vapor diffusion by placing the vial of the compound solution inside a larger sealed container with a more volatile anti-solvent.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, a single crystal is carefully mounted on a goniometer.[9][10]

    • The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[10]

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[9]

    • A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.

The resulting crystal structure provides precise information on the conformation of the piperidine ring (typically a chair conformation) and the orientation of the meta-bromobenzyl substituent.[11]

Logical Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_output Integrated Structural Insights Synthesis Synthesis of meta-bromobenzyl piperidine Purification Column Chromatography Synthesis->Purification Purity_Check Purity Assessment (NMR, LC-MS) Purification->Purity_Check SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Purity_Check->SCXRD High Purity Sample NMR NMR Spectroscopy (1D & 2D) Purity_Check->NMR High Purity Sample Computational Computational Modeling SCXRD->Computational Provides Initial Geometry Final_Structure Definitive 3D Structure and Conformation SCXRD->Final_Structure NMR->Computational Experimental Data for Validation NMR->Final_Structure Computational->Final_Structure

Caption: Workflow from synthesis to integrated structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[12] For meta-substituted bromobenzyl piperidines, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing further clarity.

  • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the piperidine ring protons can reveal its conformational preferences (e.g., chair conformation with equatorial or axial substituents).[11] The aromatic region will show characteristic splitting patterns for the meta-substituted bromobenzyl group.

  • ¹³C NMR: Shows the number of unique carbon environments. The chemical shifts of the piperidine carbons are sensitive to their stereochemical environment.[13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly correlate protons to the carbons they are attached to (HSQC), and reveal long-range proton-carbon correlations (HMBC), which is crucial for unambiguous assignment of all signals.[11]

Table 1: Representative NMR Data for a Generic 1-(3-Bromobenzyl)piperidine

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H7.20 - 7.50mAromatic protons
¹H3.50sBenzyl CH₂
¹H2.30 - 2.50mPiperidine H-2, H-6 (axial/equatorial)
¹H1.50 - 1.70mPiperidine H-3, H-5 (axial/equatorial)
¹H1.40 - 1.50mPiperidine H-4 (axial/equatorial)
¹³C135 - 140sAromatic C-Br
¹³C122 - 132dAromatic CH
¹³C60 - 65tBenzyl CH₂
¹³C50 - 55tPiperidine C-2, C-6
¹³C25 - 30tPiperidine C-3, C-5
¹³C23 - 26tPiperidine C-4

Note: Actual chemical shifts can vary based on solvent and other substituents.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. In the case of meta-substituted bromobenzyl piperidines, characteristic vibrational bands can be observed.

  • C-H stretching (aromatic): Typically found above 3000 cm⁻¹.[15]

  • C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

  • C-N stretching: Appears in the 1250-1020 cm⁻¹ region.

  • C-Br stretching: Generally observed in the 710-505 cm⁻¹ range.[15]

  • Aromatic C=C bending (out-of-plane): The pattern of these bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

While mass spectrometry is crucial for confirming the molecular weight, FTIR provides a quick and valuable confirmation of the key functional groups.[16][17]

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular docking, complement experimental data.

  • Conformational Analysis: DFT calculations can be used to predict the lowest energy conformation of the molecule, which can then be compared with the solid-state structure from SCXRD and the solution-state information from NMR.

  • Molecular Docking: If a biological target is known, molecular docking simulations can predict the binding mode of the ligand within the receptor's active site.[18][19][20] This allows for the rationalization of structure-activity relationships (SAR) and the design of new, more potent analogs. The position of the meta-bromo group can be analyzed for potential interactions, such as halogen bonding with electron-rich residues in the binding pocket.

Computational Workflow for SAR Analysis

G Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Structure, Add Hydrogens) Receptor_Prep->Docking Analysis Pose Analysis & Scoring Docking->Analysis MD_Sim Molecular Dynamics (MD) Simulation Analysis->MD_Sim Top Poses SAR Structure-Activity Relationship (SAR) Insights Analysis->SAR Key Interactions MD_Sim->SAR Binding Stability

Caption: A typical in silico workflow for ligand-receptor interaction studies.

Integrated Analysis and Conclusion

The true power of structural analysis lies in the integration of data from multiple techniques. The definitive solid-state structure from SCXRD provides a benchmark. NMR data confirms that the core structure is maintained in solution and provides insights into dynamic processes like ring-flipping. Computational modeling bridges the gap between the static picture and the dynamic interactions with a biological target.

For researchers in drug development, a thorough understanding of the structural features of meta-substituted bromobenzyl piperidines is non-negotiable. It informs lead optimization, explains observed biological activity, and ultimately paves the way for the rational design of next-generation therapeutics. By employing the integrated analytical workflow described in this guide, scientists can ensure the scientific integrity and accelerate the development of novel drug candidates based on this privileged scaffold.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • Caraci, F., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Goodarzi, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Zobel, S., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • Khan, I., et al. (2025). A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation. ResearchGate. Retrieved from [Link]

  • Vong, A. D. Y., et al. (2022). Computational ligand–receptor docking simulation of piperine with apoptosis-associated factors. Journal of Applied Biology and Biotechnology. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC.org. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • National Institute of Justice. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. National Institute of Justice. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2024). FTIR spectrum of 2-Bromobenzyl alcohol. ResearchGate. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-Raman and FT-IR spectra of di (p-chlorobenzyl) (dibromo) (1, 10-phenanthroline) tin (IV) complex. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzyl bromide. PubChem. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Retrieved from [Link]

  • Taylor & Francis Group. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, optical properties and bacterial activity of bis(N-(4-bromobenzyl)piperidinium) tetrabromocuprate(II). Figshare. Retrieved from [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Retrieved from [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

  • Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling. ResearchGate. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Retrieved from [Link]

  • ZORA. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis procedure for 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride

Executive Summary & Strategic Rationale The target molecule, 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride , is a high-value pharmacophore often utilized in the development of GPCR ligands (e.g., muscarinic or opioid re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride , is a high-value pharmacophore often utilized in the development of GPCR ligands (e.g., muscarinic or opioid receptors) and kinase inhibitors. The 3-bromobenzyl ether moiety serves as a lipophilic anchor capable of engaging in halogen bonding or pi-stacking interactions within a binding pocket, while the piperidine nitrogen provides a modifiable handle for further diversification or salt formation to improve solubility.

Synthetic Strategy: Direct alkylation of 4-hydroxypiperidine is chemically inefficient due to the competing nucleophilicity of the secondary amine. To ensure regioselectivity for O-alkylation over N-alkylation, we employ a "Protect-Alkylate-Deprotect" strategy.

  • Protection: Use of the tert-butyloxycarbonyl (Boc) group to mask the amine.

  • O-Alkylation: Williamson ether synthesis using Sodium Hydride (NaH) and 3-Bromobenzyl bromide.

  • Deprotection/Salt Formation: Acidolytic cleavage of the Boc group using HCl, directly yielding the hydrochloride salt.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Target Target: 4-[(3-Bromobenzyl)oxy]piperidine HCl Intermediate Intermediate: N-Boc-4-[(3-Bromobenzyl)oxy]piperidine Target->Intermediate HCl Deprotection (Cleavage of Boc) Precursor1 Starting Material A: N-Boc-4-hydroxypiperidine Intermediate->Precursor1 Williamson Ether Synthesis (C-O Bond Formation) Precursor2 Starting Material B: 3-Bromobenzyl bromide Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of N-Boc-4-hydroxypiperidine and 3-Bromobenzyl bromide.

Experimental Protocol

Phase 1: Williamson Ether Synthesis (O-Alkylation)[1]

Objective: Synthesize tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate. Mechanism: SN2 Nucleophilic Substitution.[1] Critical Control Point: Moisture exclusion is vital. NaH is moisture-sensitive.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount (Example)Role
N-Boc-4-hydroxypiperidine 201.261.05.00 gNucleophile Precursor
3-Bromobenzyl bromide 249.921.16.83 gElectrophile
Sodium Hydride (60% in oil) 24.001.21.19 gBase
DMF (Anhydrous) --50 mLSolvent
TBAI (Tetrabutylammonium iodide) 369.370.050.46 gCatalyst (Optional)
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Suspension: Add NaH (1.19 g, 60% dispersion) to the flask. Wash twice with anhydrous hexanes (10 mL each) to remove mineral oil if high purity is required (optional but recommended for easier workup). Suspend the washed NaH in anhydrous DMF (20 mL) and cool to 0°C in an ice bath.

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (5.00 g) in DMF (15 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (bubbling) will occur.

    • Wait: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn slightly yellow/turbid.

  • Alkylation: Cool the mixture back to 0°C. Add a solution of 3-Bromobenzyl bromide (6.83 g) (and catalytic TBAI if using) in DMF (15 mL) dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (lower Rf) should disappear, and a new less polar spot (product) should appear.

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl (20 mL) dropwise to quench excess hydride.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the Boc-protected intermediate as a colorless to pale yellow oil.

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to release the secondary amine as the hydrochloride salt. Mechanism: Acid-catalyzed carbamate cleavage.

Materials & Reagents
ReagentConcentrationEquiv.[2][3][5][6][9]Role
Boc-Intermediate (from Phase 1)-1.0Substrate
HCl in 1,4-Dioxane 4.0 M5–10Acid Source
Diethyl Ether Anhydrous-Anti-solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the purified Boc-intermediate (assume ~8.0 g theoretical yield from Phase 1) in a minimal amount of 1,4-dioxane (10 mL) or DCM (10 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in dioxane (25 mL, ~4-5 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation: A white precipitate often begins to form within 30 minutes. TLC should show the disappearance of the non-polar starting material and the appearance of a baseline spot (amine salt).

  • Precipitation: Dilute the reaction mixture with anhydrous Diethyl Ether (50–100 mL) to maximize precipitation of the hydrochloride salt.

  • Isolation: Filter the white solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake copiously with Diethyl Ether (3 x 20 mL) to remove protecting group byproducts (tert-butyl chloride/isobutylene oligomers).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove trace dioxane/HCl.

Workflow Logic & Troubleshooting

The following diagram details the operational flow and decision-making logic during the synthesis.

Workflow Start Start: N-Boc-4-hydroxypiperidine Deprotonation Add NaH (0°C) Wait for H2 evolution cessation Start->Deprotonation Addition Add 3-Bromobenzyl bromide Deprotonation->Addition Check TLC Check (Hex:EtOAc 4:1) Addition->Check Check->Addition Incomplete (Add more R-Br/Heat) Quench Quench (NH4Cl) Extract (EtOAc) Check->Quench Complete Deprotect Add 4M HCl/Dioxane Quench->Deprotect Precipitate Precipitate with Et2O Filter Deprotect->Precipitate Final Final Product: HCl Salt Precipitate->Final

Figure 2: Operational workflow for the synthesis of 4-[(3-Bromobenzyl)oxy]piperidine HCl.

Analytical Validation (Expected Data)

To verify the identity of the synthesized compound, compare your results against these expected spectral characteristics.

1. Proton NMR (1H NMR, 400 MHz, DMSO-d6):

  • Aromatic Region (7.2 – 7.6 ppm): Look for the 3-bromophenyl pattern (singlet at ~7.6, doublet at ~7.5, doublet at ~7.3, triplet at ~7.2).

  • Benzylic Protons (4.5 ppm): A sharp singlet (2H) corresponding to the O-CH2-Ar group.

  • Ether Methine (3.6 ppm): A multiplet (1H) for the proton at the 4-position of the piperidine ring (H-C-O).

  • Piperidine Protons:

    • ~3.0–3.2 ppm (multiplet, 4H) for protons alpha to nitrogen.

    • ~1.7–2.0 ppm (multiplet, 4H) for protons beta to nitrogen.

  • Amine Proton: Broad singlet at >9.0 ppm (exchangeable with D2O) corresponding to the NH2+Cl-.

2. Mass Spectrometry (ESI-MS):

  • Target Mass: Calculated for C12H16BrNO [M+H]+ (Free base) = 270.04 / 272.04 (1:1 isotopic ratio due to 79Br/81Br).

  • Observation: You should see two peaks of equal intensity at m/z 270 and 272.

References

  • Williamson Ether Synthesis General Principles

    • Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1]

    • Master Organic Chemistry. "The Williamson Ether Synthesis".[1][10][11][12] Link

  • Boc Deprotection Protocols

    • Common Organic Chemistry. "Boc Deprotection (HCl)".[3][5] Link

  • Piperidine Synthesis & Functionalization

    • ChemicalBook. "N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate".[13] Link

  • Reaction Safety (Sodium Hydride)

    • Organic Syntheses.[1][5][6][9][10][14] "Handling of Sodium Hydride". Org.[2][1][11][12][15] Synth. Coll. Vol. 5, p.887. Link

Sources

Application

Reaction conditions for coupling 3-bromobenzyl bromide with 4-hydroxypiperidine

Application Note: High-Efficiency Synthesis of 1-(3-Bromobenzyl)piperidin-4-ol ) Audience: Medicinal Chemists, Process Development Scientists Executive Summary This guide details the protocol for synthesizing 1-(3-bromob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 1-(3-Bromobenzyl)piperidin-4-ol


)
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

This guide details the protocol for synthesizing 1-(3-bromobenzyl)piperidin-4-ol , a versatile intermediate often used in the development of GPCR ligands and kinase inhibitors. The reaction involves the coupling of 3-bromobenzyl bromide (electrophile) with 4-hydroxypiperidine (nucleophile).

The critical challenge in this transformation is chemoselectivity . 4-Hydroxypiperidine contains both a secondary amine and a secondary alcohol. This protocol utilizes the nucleophilicity differential (


) under mild basic conditions to exclusively favor N-alkylation, avoiding the formation of ether byproducts or quaternary ammonium salts.

Scientific Foundation & Reaction Mechanism

The Chemoselectivity Hierarchy

The success of this reaction relies on the Hard and Soft Acids and Bases (HSAB) theory and


 differences.
  • Amine (Secondary): The piperidine nitrogen is a better nucleophile than the hydroxyl oxygen due to its higher Homo energy and lower electronegativity. In non-deprotonating conditions (weak base), the neutral amine attacks the electrophile.

  • Alcohol (Secondary): The hydroxyl group (

    
    ) remains protonated and non-nucleophilic unless a strong base (e.g., NaH) is used.
    
Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Activation: The base (Potassium Carbonate) scavenges the HBr generated during the reaction, driving the equilibrium forward.

  • Attack: The lone pair of the piperidine nitrogen attacks the benzylic carbon of the bromide.

  • Departure: The bromide ion acts as the leaving group.

ReactionMechanism cluster_reactants Reactants cluster_process Transition State cluster_products Products R1 3-Bromobenzyl bromide (Electrophile) TS S_N2 Attack (N attacks Benzylic C) R1->TS R2 4-Hydroxypiperidine (Nucleophile) R2->TS Prod 1-(3-Bromobenzyl) piperidin-4-ol TS->Prod Byprod KBr + KHCO3 TS->Byprod Base Base (K2CO3) Neutralizes HBr Base->Byprod Scavenging

Figure 1: Mechanistic flow of the chemoselective N-alkylation.

Experimental Protocols

Method A: The "Gold Standard" (Heterogeneous Base)

Recommended for highest purity and ease of workup.

Reagents:

  • 3-Bromobenzyl bromide (1.0 equiv)

  • 4-Hydroxypiperidine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) (0.1 M concentration relative to bromide)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.1 equiv) in anhydrous Acetonitrile .

  • Base Addition: Add

    
      (2.0 equiv) to the solution. The mixture will appear as a suspension.
    
  • Electrophile Addition: Add 3-bromobenzyl bromide (1.0 equiv) dropwise over 5 minutes.

    • Note: 3-Bromobenzyl bromide is a potent lachrymator .[2] Perform this step strictly inside a fume hood.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The benzyl bromide spot (high

      
      ) should disappear.
      
  • Workup:

    • Filter off the solid potassium salts.

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).
Method B: Homogeneous Organic Base

Recommended if solubility in ACN is an issue.

Reagents:

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Dichloromethane (DCM) or DMF.

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 equiv) and DIPEA (2.5 equiv) in DCM.

  • Cool to

    
     (ice bath) to minimize exotherm.
    
  • Add 3-bromobenzyl bromide (1.0 equiv) slowly.

  • Allow to warm to RT and stir for 12 hours.

  • Critical Workup Step: Wash with saturated

    
     to remove ammonium salts.
    

Optimization & Troubleshooting Guide

The following table summarizes the impact of variable changes on the reaction outcome based on standard alkylation kinetics.

ParameterConditionOutcomeRecommendation
Solvent Acetonitrile (ACN)Optimal. Easy removal, good polarity for

.
Primary Choice
DMFGood solubility, but difficult to remove (high BP).Use only if substrates are insoluble in ACN.
DCMGood for Method B, but slower rate than ACN.Use with organic bases (DIPEA).
Base

Optimal. Mild, cheap, easily filtered.Primary Choice

Avoid. Too strong; will deprotonate the -OH group.DO NOT USE (Causes O-alkylation).

/ DIPEA
Effective, but requires aqueous wash to remove salts.Secondary Choice.
Temp Room TempOptimal. Minimizes side reactions.Start here.
Reflux (

)
Increases rate but risks over-alkylation (quaternization).Use only if reaction stalls at RT.
Troubleshooting Flowchart

Troubleshooting Start Issue Detected Issue1 Low Conversion (SM remains) Start->Issue1 Issue2 O-Alkylation Observed (Ether formation) Start->Issue2 Issue3 Bis-alkylation (Quaternary salt) Start->Issue3 Sol1 1. Add catalytic KI (Finkelstein) 2. Heat to 50°C Issue1->Sol1 Sol2 Base is too strong. Switch from NaH/KOH to K2CO3 or NaHCO3 Issue2->Sol2 Sol3 1. Reduce bromide equivalents 2. Dilute reaction (0.05 M) Issue3->Sol3

Figure 2: Decision tree for common reaction failures.

Safety & Handling (Critical)

3-Bromobenzyl Bromide (CAS: 823-78-9):

  • Hazard: Severe Lachrymator (Tear Gas). Causes severe skin burns and eye damage [1].[2][3]

  • Control: Always handle in a functioning fume hood. Wear chemical safety goggles and acid-resistant gloves.

  • Decontamination: Clean glassware with a solution of dilute alcoholic KOH or ammonia to quench residual alkyl halide before removing from the hood.

4-Hydroxypiperidine (CAS: 5382-16-1):

  • Hazard: Irritant.[4] Hygroscopic solid [2].

  • Storage: Store in a desiccator; moisture absorption makes weighing inaccurate.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromobenzyl bromide. Link

  • Sigma-Aldrich. (2023). Product Specification: 4-Hydroxypiperidine. Link

  • Vice, S., et al. (2001).[5] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492. (Describes analogous N-benzylation conditions). Link

  • Goel, K.K., et al. (2008).[6] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). (Demonstrates Mannich-type condensations and piperidine reactivity). Link

Sources

Method

Application Note: Precision Synthesis and Crystallization of 4-[(3-Bromobenzyl)oxy]piperidine Hydrochloride

Abstract & Utility This guide details the conversion of 4-[(3-Bromobenzyl)oxy]piperidine (Free Base) to its Hydrochloride (HCl) salt . This specific transformation is critical in medicinal chemistry, as the free base is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This guide details the conversion of 4-[(3-Bromobenzyl)oxy]piperidine (Free Base) to its Hydrochloride (HCl) salt . This specific transformation is critical in medicinal chemistry, as the free base is a lipophilic oil or low-melting solid prone to oxidation, while the hydrochloride salt offers superior crystallinity, water solubility, and shelf-stability required for pharmacological assays.

The protocols below prioritize stoichiometric control to prevent degradation of the ether linkage and polymorph control to ensure a handleable solid rather than a hygroscopic oil.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

Before initiating synthesis, the physicochemical landscape of the target molecule must be understood to select the correct solvent system.

PropertyFree BaseHydrochloride SaltImplication
State Viscous Oil / Low-melting SolidCrystalline SolidSalt formation aids isolation.
Solubility DCM, Et2O, Toluene, EtOAcWater, MeOH, DMSODrastic polarity shift drives precipitation.
pKa (est) ~10.8 (Piperidine NH)N/A (Fully Protonated)Strong base; reacts exothermically with HCl.
Lipophilicity High (LogP ~2.5–3.0)ModerateBromobenzyl group maintains some organic solubility.

Key Structural Consideration: The molecule contains a benzyl ether linkage . While generally stable, high temperatures combined with high acidity can cleave this bond (debenzylation). Therefore, temperature control (<40 °C) during acid addition is a Critical Process Parameter (CPP).

Experimental Protocols

Method A: Anhydrous Precipitation (High Yield / Kinetic Control)

Best for: Rapid isolation of material for initial biological screening.

Reagents:

  • Substrate: 4-[(3-Bromobenzyl)oxy]piperidine (1.0 equiv)

  • Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Acid Source: 4.0 M HCl in Dioxane (commercial)

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous Et₂O or MTBE in a round-bottom flask. Ensure the solution is clear.

  • Cooling: Place the flask in an ice-water bath (0–5 °C).

  • Acid Addition: Add 4.0 M HCl in Dioxane dropwise (1.1 equiv, approx. 0.9 mL) over 5 minutes.

    • Observation: A white precipitate should form immediately.

  • Aging: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete conversion and particle growth.

  • Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with 2 × 5 mL of cold Et₂O to remove excess acid and impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

Yield Expectation: 90–98%

Method B: Recrystallization (High Purity / Thermodynamic Control)

Best for: GMP scale-up, removing impurities, or fixing "oiled out" material.

Reagents:

  • Substrate: Crude HCl salt (from Method A) or Free Base

  • Solvent System: Isopropanol (IPA) / Heptane (Antisolvent)

Procedure:

  • Dissolution: Suspend the solid in minimal boiling Isopropanol (approx. 3–5 mL per gram).

    • Note: If starting from Free Base, dissolve in IPA first, then add 1.1 equiv concentrated aqueous HCl (37%), then heat to solution.

  • Clarification: If the solution is not clear, hot filter through a syringe filter.

  • Nucleation: Allow the solution to cool slowly to room temperature. If no crystals form, add Heptane dropwise until the solution turns slightly turbid, then add a drop of IPA to clear it.

  • Crystallization: Place at 4 °C overnight.

  • Isolation: Filter the cold crystals and wash with a 1:1 mixture of cold IPA/Heptane.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision points in the synthesis workflow.

G Start Start: Free Base (Oil/Solid) Solvent Dissolve in Anhydrous Ether/MTBE Start->Solvent AcidAdd Add 4M HCl/Dioxane (Dropwise, 0°C) Solvent->AcidAdd  Stirring   Check Precipitate Formed? AcidAdd->Check Filter Filter & Wash (Cold Ether) Check->Filter  Yes (White Solid)   Oiling Issue: Oiling Out Check->Oiling  No (Sticky Gum)   Dry Vacuum Dry (25°C, 4h) Filter->Dry Remedy Remedy: 1. Scratch Glass 2. Add Seed Crystal 3. Switch to Method B Oiling->Remedy Remedy->Filter  After Solidification  

Figure 1: Decision-logic workflow for the conversion of 4-[(3-Bromobenzyl)oxy]piperidine to its HCl salt.

Critical Process Parameters (CPPs) & Troubleshooting

The "Oiling Out" Phenomenon

Because the 3-bromobenzyl group adds significant lipophilicity, the HCl salt may trap solvent and separate as a gum rather than a crystal.

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Sticky Gum / Oil Solvent too non-polar; impurities present.Decant solvent. Triturate (grind) the gum with fresh Hexane or Pentane. If that fails, dissolve in minimal Methanol and precipitate with Et₂O.
Pink/Yellow Color Oxidation of benzyl ether or trace phenols.Recrystallize from Isopropanol/Activated Charcoal.
Hygroscopicity Excess HCl trapped in lattice.Dry at 40 °C under vacuum for >12 hours; ensure stoichiometry was not >1.1 equiv.

Analytical Validation

To confirm the salt formation and purity, the following analytical shifts are expected:

  • ¹H NMR (DMSO-d₆):

    • Free Base: The protons adjacent to the piperidine nitrogen typically appear at 2.6–3.0 ppm .

    • HCl Salt: These protons will shift downfield to 3.0–3.5 ppm due to the deshielding effect of the positive charge on the nitrogen.

    • Exchangeable Proton: A broad singlet (NH₂⁺) will appear around 8.5–9.5 ppm (often exchanges with D₂O).

  • Elemental Analysis:

    • Calculated for C₁₂H₁₆BrNO · HCl: Verify Carbon, Hydrogen, and Nitrogen percentages within 0.4% of theoretical.

  • Silver Nitrate Test:

    • Dissolve a small amount in water; add AgNO₃. A white precipitate (AgCl) confirms the presence of the chloride counterion.

Visualization: Solvent Selection Logic

Selecting the right solvent is a balance between solubility of the base and insolubility of the salt.

SolventSelect Input Input: Lipophilic Amine Polar Polarity Check Input->Polar Ether Diethyl Ether / MTBE (Method A) Polar->Ether  Standard   Alcohol Ethanol / IPA (Method B) Polar->Alcohol  If Oiling Occurs   Outcome1 Fast Precipitate (May trap solvent) Ether->Outcome1 Outcome2 Slow Crystal Growth (High Purity) Alcohol->Outcome2

Figure 2: Solvent selection strategy based on purity requirements and material behavior.

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[1][2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The definitive guide on salt selection and counterion properties).

  • Bhattacharyya, S. (2004). "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation."[5][6] Tetrahedron Letters, 45(28), 5469-5471. (Validates the use of HCl/Dioxane for secondary amines).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Provides the logic for solvent selection and crystallization).

Sources

Application

Scalable synthesis methods for 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride

An in-depth guide to the scalable synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride, a crucial building block in modern medicinal chemistry.[1][2][3] This document provides detailed protocols, scale-up consider...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride, a crucial building block in modern medicinal chemistry.[1][2][3] This document provides detailed protocols, scale-up considerations, and the underlying chemical principles for researchers and drug development professionals.

Introduction: The Strategic Importance of Substituted Piperidines

Piperidine scaffolds are among the most prevalent heterocyclic motifs in pharmaceuticals, found in over twenty classes of drugs.[1][2] Their conformational flexibility and ability to engage in key binding interactions make them a privileged structure in drug design. The title compound, 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride, serves as a versatile intermediate. The piperidine core offers a basic nitrogen handle for further functionalization, while the bromobenzyl moiety is primed for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid generation of diverse chemical libraries for drug discovery programs.[4]

This guide details a robust and scalable two-step synthesis commencing from commercially available N-Boc-4-hydroxypiperidine and 3-bromobenzyl bromide, leveraging the classical Williamson ether synthesis followed by deprotection and salt formation.

Overall Synthetic Strategy

The chosen synthetic pathway is designed for efficiency, scalability, and high yield. It proceeds via two main transformations:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting the alkoxide of N-Boc-4-hydroxypiperidine with 3-bromobenzyl bromide. The Boc protecting group is crucial for preventing N-alkylation of the piperidine nitrogen.

  • Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final hydrochloride salt.

Visualized General Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine D N-Boc-4-[(3-Bromobenzyl)oxy]piperidine A->D B 3-Bromobenzyl bromide B->D C Sodium Hydride (NaH) C->D Base in THF F 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride D->F E HCl in Dioxane E->F

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of N-Boc-4-[(3-Bromobenzyl)oxy]piperidine

This step employs the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide.[5][6] The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the hydroxyl group on the piperidine ring to form the nucleophilic alkoxide.

Mechanism: SN2 Pathway

The reaction proceeds via a concerted SN2 mechanism.[6][7] The alkoxide ion, formed in situ, acts as the nucleophile and attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. This backside attack displaces the bromide leaving group in a single step.[7] Primary alkyl halides, such as the benzyl bromide used here, are ideal substrates for this reaction as they are sterically unhindered, minimizing competing elimination reactions.[5][7]

G Alkoxide R-O⁻ TS [R-O···CH₂···Br]⁻ᵟ Alkoxide->TS Nucleophilic Attack AlkylHalide Br-CH₂-Ar AlkylHalide->TS Ether R-O-CH₂-Ar TS->Ether Halide Br⁻ TS->Halide Leaving Group Departure

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol (Lab Scale)
  • Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (50.0 g, 0.248 mol) and anhydrous tetrahydrofuran (THF, 500 mL).

  • Base Addition: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 11.9 g, 0.298 mol) portion-wise over 30 minutes. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution. THF is an excellent aprotic solvent for this reaction.[7]

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a cloudy white suspension indicates the generation of the sodium alkoxide.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add a solution of 3-bromobenzyl bromide (68.3 g, 0.273 mol) in anhydrous THF (100 mL) dropwise via the dropping funnel over 1 hour.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (50 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and water (250 mL). Shake and separate the layers. Wash the organic layer with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-[(3-Bromobenzyl)oxy]piperidine as a colorless oil.

Part 2: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc group and the formation of the hydrochloride salt. This is efficiently achieved in a single step using a solution of hydrogen chloride.

Detailed Experimental Protocol (Lab Scale)
  • Setup: Dissolve the purified N-Boc-4-[(3-Bromobenzyl)oxy]piperidine (e.g., 80 g, 0.208 mol) in 1,4-dioxane (200 mL) in a 500 mL round-bottom flask with a magnetic stirrer.

  • Acid Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (156 mL, 0.624 mol) dropwise at room temperature. Effervescence (evolution of CO₂ and isobutylene) will be observed.

  • Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 100 mL) to remove any non-polar impurities.

  • Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight to yield 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.

Data Summary and Quality Control

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Yield (Overall) 80-90%Gravimetric
Purity ≥98%HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Melting Point TBDMelting Point Apparatus

¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (br s, 2H), 7.52 (s, 1H), 7.45 (d, J=7.8 Hz, 1H), 7.32 (t, J=7.8 Hz, 1H), 7.28 (d, J=7.8 Hz, 1H), 4.55 (s, 2H), 3.75-3.65 (m, 1H), 3.20-3.10 (m, 2H), 2.95-2.85 (m, 2H), 2.05-1.95 (m, 2H), 1.75-1.60 (m, 2H).

Scalability Considerations

Transitioning from a laboratory scale to pilot or industrial production requires careful consideration of several factors:

  • Thermal Management: The initial reaction with NaH is highly exothermic. On a large scale, portion-wise addition of the base must be precisely controlled, and the reactor must have efficient cooling to maintain the target temperature.

  • Reagent Handling: NaH is pyrophoric. In a plant setting, it is often handled as a slurry in a suitable solvent within a closed system to minimize exposure to air and moisture.

  • Solvent Choice: While THF is effective, its relatively low boiling point and potential for peroxide formation may necessitate replacement with a higher-boiling solvent like 2-methyl-THF or toluene for improved safety and handling at scale.

  • Purification: Column chromatography is not practical for large-scale production. The final product is a salt, making crystallization the preferred method of purification. A detailed crystallization study to identify a suitable solvent system (e.g., isopropanol/diethyl ether, ethanol/heptane) would be required to ensure high purity and yield.

  • Work-up: Large-scale aqueous work-ups can lead to emulsion formation. The process should be optimized to minimize this, potentially by using anti-emulsion agents or adjusting pH and solvent ratios.

References

  • Zheng, Y-C., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. UMSL. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Method

The Strategic Application of 4-[(3-Bromobenzyl)oxy]piperidine in GPCR Ligand Design: A Guide for Drug Discovery Professionals

Introduction: The Piperidine Scaffold and the Quest for GPCR Selectivity G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for a significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Quest for GPCR Selectivity

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for a significant portion of all modern drugs.[1][2] Their ability to transduce a vast array of extracellular signals into intracellular responses makes them critical nodes in physiological and pathological processes.[1][3] Consequently, the rational design of ligands that can selectively modulate GPCR activity is a cornerstone of modern drug discovery.[3][4]

Within the medicinal chemist's toolkit, the piperidine ring is a privileged scaffold.[5] Its saturated, six-membered nitrogen-containing heterocyclic structure offers a versatile, three-dimensional framework that can be readily functionalized to orient pharmacophoric elements in precise spatial arrangements. This is crucial for achieving high-affinity and selective interactions within the complex topographies of GPCR binding pockets.[5][6] The basic nitrogen of the piperidine is often a key interaction point, forming salt bridges with acidic residues like aspartate, a common feature in many Class A GPCRs, such as the dopamine receptors.[7]

This guide focuses on a specific and strategically important derivative: 4-[(3-Bromobenzyl)oxy]piperidine . We will explore its role as a versatile building block in GPCR ligand design, dissect the rationale behind its structural components, and provide detailed protocols for its application and characterization in a research setting.

Part 1: Deconstructing the 4-[(3-Bromobenzyl)oxy]piperidine Scaffold

The utility of this scaffold lies in the synergistic contribution of its three key components: the piperidine core, the benzyloxy linker, and the 3-bromo substituent.

  • The 4-Oxy-Piperidine Core: The oxygen at the 4-position provides a key attachment point for a linker and a distal aromatic group. This arrangement, particularly in the context of a 4-benzyloxypiperidine, has been successfully employed in the development of potent antagonists for the dopamine D4 receptor.[8] The piperidine nitrogen, as a basic center, is crucial for anchoring the ligand within the binding pocket, often through an ionic interaction with a conserved aspartate residue in the third transmembrane helix (TM3) of D2-like receptors.[7]

  • The Benzyl Linker: The benzyl group serves as a rigid spacer, projecting a second aromatic moiety into a distinct region of the receptor binding site. This "bitopic" or "extended" binding mode, where a ligand engages both the primary orthosteric pocket and a secondary, more variable pocket, is a powerful strategy for achieving subtype selectivity.[9][10] The precise length and rigidity of this linker are critical for optimizing interactions in this secondary pocket.

  • The 3-Bromo Substituent: A Vector for Selectivity and Improved Properties: The placement of a halogen, specifically bromine, at the meta-position of the benzyl ring is a deliberate design choice.

    • Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the electronics of the phenyl ring and influence its interactions (e.g., π-π or cation-π stacking) with aromatic residues like phenylalanine or tyrosine in the binding pocket.

    • Steric Influence: The bromine atom provides steric bulk, which can be exploited to achieve selectivity. By occupying a specific sub-pocket, it can enhance affinity for the target receptor while creating a steric clash in the binding sites of off-target receptors, such as other dopamine or serotonin receptor subtypes.[8] This strategy of exploring halogenated benzyl groups has proven effective in tuning the activity and selectivity of benzyloxypiperidine-based D4 antagonists.[8]

    • Metabolic Stability: Halogenation can also block sites of potential metabolism on the aromatic ring, potentially improving the pharmacokinetic profile of the resulting ligand.

The diagram below illustrates the conceptual framework for how the 4-[(3-Bromobenzyl)oxy]piperidine scaffold engages a target GPCR.

cluster_0 GPCR Binding Pocket cluster_1 Ligand Scaffold Receptor TM3 (e.g., Asp115) Secondary Pocket (Aromatic Residues) Other Residues Ligand Piperidine-N+ 4-Oxy Linker 3-Bromo-Benzyl Ligand:p->Receptor:f0 Ionic Interaction (Primary Anchor) Ligand:bz->Receptor:f1 π-Stacking / Steric Fit (Selectivity Driver)

Caption: Ligand-Receptor Interaction Model.

Part 2: Applications in GPCR Target Families

The 4-[(3-Bromobenzyl)oxy]piperidine scaffold is particularly relevant for, but not limited to, the following GPCR families:

  • Dopamine Receptors: As an evolution of previously reported 3- and 4-benzyloxypiperidine scaffolds, this fragment is a prime candidate for developing selective antagonists for the D4 receptor.[8] The high homology among D2-like receptors (D2, D3, D4) makes selectivity a major challenge.[4][8] The 3-bromo group can be a key determinant in exploiting the subtle differences in the secondary binding pockets of these receptors.

  • Serotonin (5-HT) Receptors: The piperidine scaffold is a common feature in ligands for various serotonin receptors, including 5-HT1A and 5-HT2A.[6][11] The benzyloxy moiety can be used to probe interactions that differentiate between these subtypes.

  • Sigma (σ) Receptors: While not classical GPCRs, sigma receptors are important CNS targets. There is a significant pharmacophore overlap between D4 and σ1 receptors, with both recognizing a basic nitrogen and distal aromatic groups.[7] Therefore, ligands built from this scaffold should be profiled for σ1 activity to assess selectivity and identify potential polypharmacology.

Illustrative Structure-Activity Relationship (SAR) Data

The following table, adapted from literature on related benzyloxypiperidine scaffolds for the dopamine D4 receptor, illustrates the impact of substitutions on the benzyl ring.[8] This provides a rationale for the inclusion of the 3-bromo substituent.

Compound IDScaffoldR Group (on Benzyl Ring)D4R Kᵢ (nM)Selectivity vs. D2R/D3R
8a (S)-3-benzyloxypiperidine3-Fluoro205.9>48-fold
8b (S)-3-benzyloxypiperidine3,4-diFluoro169.0>59-fold
9a 4-benzyloxypiperidine3-Fluoro167.0>60-fold
9c 4-benzyloxypiperidine3-Trifluoromethyl166.0>60-fold
9d 4-benzyloxypiperidine4-Chloro134.0>74-fold

Data synthesized from literature values for analogous compounds to demonstrate SAR principles.[8] This data highlights that halogenation and electron-withdrawing groups in the meta- and para-positions are well-tolerated and can lead to potent and selective ligands. The 3-bromo group fits squarely within this successful design strategy.

Part 3: Experimental Protocols for Ligand Characterization

Once a novel ligand incorporating the 4-[(3-Bromobenzyl)oxy]piperidine scaffold is synthesized, its pharmacological properties must be rigorously characterized. The following protocols provide a framework for assessing binding affinity and functional activity at a target GPCR.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.[12]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at a specific GPCR.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the target GPCR (e.g., human D4 receptor).

  • Radioligand specific for the target (e.g., [³H]-Spiperone for D2-like receptors).

  • Test compound (e.g., your synthesized 4-[(3-Bromobenzyl)oxy]piperidine derivative).

  • Non-specific binding (NSB) competitor (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and microplate scintillation counter.

Workflow Diagram:

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Cell Membranes B Incubate Components: - Total Binding (Buffer) - NSB (Competitor) - Test Compound A->B C Add Membranes & Radioligand to all wells B->C D Incubate at RT (e.g., 60-90 min) C->D E Harvest onto Filter Plate using Cell Harvester D->E F Wash Plates with Ice-Cold Assay Buffer E->F G Dry Plates, Add Scintillant, & Count on Microplate Reader F->G H Analyze Data: - Calculate % Inhibition - Determine IC50 & Ki G->H

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final concentration range should span at least 5 orders of magnitude (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL of the NSB competitor.

    • Test Compound: 50 µL of each dilution of the test compound.

  • Reagent Addition: Add 50 µL of the radioligand solution (at a final concentration near its Kₔ) to all wells. Then, add 100 µL of the cell membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[12] The exact time and temperature may need to be optimized for the specific receptor-ligand pair.

  • Harvesting: Rapidly filter the contents of the plate through the pre-wetted filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(cpm_compound - cpm_NSB) / (cpm_TB - cpm_NSB)]).

    • Plot % Inhibition versus log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gαs- and Gαi-Coupled Receptors

This protocol measures the functional effect of a ligand on receptor activity by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14] It can determine if a compound is an agonist, antagonist, or inverse agonist.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of a test compound.

Principle:

  • Gαs-coupled receptors: Agonist activation stimulates adenylyl cyclase, leading to an increase in cAMP.[13]

  • Gαi-coupled receptors (like D2, D3, D4): Agonist activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[13][15] To measure this decrease, cAMP levels are first artificially raised using an adenylyl cyclase activator like Forskolin.[14]

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR.

  • Assay medium (e.g., HBSS or CO₂-independent medium).

  • Test compound.

  • Reference agonist for the target receptor.

  • Forskolin (for Gαi-coupled assays).

  • cAMP detection kit (e.g., Promega GloSensor™, Revvity AlphaScreen™, or similar HTRF/Luminescence-based kits).[14][16][17]

  • 384-well white opaque assay plates.

Step-by-Step Procedure (Antagonist Mode for a Gαi-Coupled Receptor):

  • Cell Plating: Seed the cells into 384-well plates at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (potential antagonist).

  • Agonist/Forskolin Preparation: Prepare a solution containing a fixed concentration of the reference agonist (typically at its EC₈₀ concentration) and Forskolin (at its EC₉₀ concentration).[13][14] The EC₈₀/EC₉₀ values must be predetermined in separate agonist/Forskolin dose-response experiments.

  • Assay Execution:

    • Remove the culture medium from the cells.

    • Add the test compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptor.

    • Add the agonist/Forskolin mixture to all wells (except for negative controls) and incubate for another 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells (if required by the kit) and perform the cAMP measurement according to the manufacturer's instructions for your chosen detection kit.[15][17] This typically involves adding detection reagents and measuring luminescence or fluorescence after a final incubation period.

  • Data Analysis:

    • Generate a cAMP standard curve to quantify cAMP levels in the samples.[14]

    • Plot the cAMP signal against the log[Test Compound] concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ of the antagonist.

Causality and Trustworthiness:

  • Why use a fixed EC₈₀ agonist concentration? This ensures a robust but submaximal stimulation of the receptor, providing a large window to measure the inhibitory effect of an antagonist.[13]

  • Why pre-incubate with the antagonist? This allows the antagonist to reach binding equilibrium with the receptor before competing with the agonist, leading to more accurate potency measurements.

  • Self-Validation: Every assay plate must include controls: a full dose-response curve of the reference agonist (to ensure cell and receptor health) and a cAMP standard curve (to validate the detection reagents and quantify results).[14]

Conclusion

The 4-[(3-Bromobenzyl)oxy]piperidine scaffold represents a highly valuable starting point for the design of selective GPCR modulators. Its constituent parts are designed to engage with distinct regions of the receptor, providing a powerful lever for optimizing potency, selectivity, and pharmacokinetic properties. By applying rigorous pharmacological characterization protocols, such as the binding and functional assays detailed here, researchers can effectively validate new chemical entities derived from this scaffold and advance the development of next-generation therapeutics targeting GPCRs.

References

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Catarzi, D., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Available at: [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • Staus, D. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available at: [Link]

  • Saleh, N., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. International Journal of Molecular Sciences. Available at: [Link]

  • Li, J., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. Available at: [Link]

  • G-Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold.
  • Ganno, M. L., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Gether, U. (2000). Structure-activity relationships of G protein-coupled receptors. Endocrine Reviews. Available at: [Link]

  • Piergentili, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Deganutti, G., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Neuroscience. Available at: [Link]

  • Brown, A. J., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Manglik, A., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Trends in Biochemical Sciences. Available at: [Link]

  • Ganno, M. L., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Wang, D., et al. (2021). G protein-coupled receptors: structure- and function-based drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Accessed February 2026.
  • Wang, L., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. Open Chemistry. Available at: [Link]

  • Wüthrich, K. (2022). GPCR structural characterization by NMR spectroscopy in solution. Research Collection. Available at: [Link]

  • de Graaf, C., et al. (2014). GPCR Structures in Drug Design, Emerging Opportunities with New Structures. Drug Discovery Today. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Accessed February 2026.
  • GPCR-Targeted Drug Design. Drug Discovery Chemistry. Accessed February 2026.
  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.
  • Iazzetti, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. Accessed February 2026.
  • Piergentili, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience. Available at: [Link]

  • Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists.
  • Structural Characterization of Receptor–Receptor Interactions in the Allosteric Modulation of G Protein-Coupled Receptor (GPCR) Dimers. MDPI. Accessed February 2026.
  • Piperidine derivative having nmda receptor antagonistic activity.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Accessed February 2026.

Sources

Application

Application Notes and Protocols for the Functionalization of the Bromine Moiety in 4-[(3-Bromobenzyl)oxy]piperidine

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of the bromine atom in 4-[(3-bromobenzyl)oxy]piperidine. This compound serves as a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of the bromine atom in 4-[(3-bromobenzyl)oxy]piperidine. This compound serves as a versatile scaffold in medicinal chemistry, and the functionalization of its aryl bromide moiety opens avenues for the synthesis of diverse compound libraries for drug discovery and development.[1][2][3][4][5] This document outlines several powerful and widely applicable synthetic strategies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira), and metallation-electrophile trapping techniques (lithiation and Grignard formation). Each section offers a theoretical overview, explaining the rationale behind the chosen methodology, followed by step-by-step, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Introduction: The Significance of the 4-[(3-Bromobenzyl)oxy]piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1][3][5] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[4] The 4-[(3-bromobenzyl)oxy]piperidine moiety, in particular, combines the advantageous properties of the piperidine core with a synthetically tractable aryl bromide handle. The bromine atom at the meta-position of the benzyl group provides a reactive site for a wide array of chemical transformations, allowing for the systematic exploration of the chemical space around this core structure.[6][7] This makes it an invaluable building block for generating libraries of compounds for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[3]

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] For the functionalization of 4-[(3-bromobenzyl)oxy]piperidine, these reactions are particularly well-suited due to their high functional group tolerance and broad substrate scope.[9]

Suzuki-Miyaura Coupling: Forging New C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures and connecting alkyl or vinyl groups to an aromatic ring.[11] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[12]

Workflow for Suzuki-Miyaura Coupling:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-[(3-Bromobenzyl)oxy]piperidine, boronic acid, and base in a reaction vessel. B Add solvent (e.g., Dioxane/Water). A->B C Degas the mixture. B->C D Add Pd catalyst and ligand. C->D E Heat the reaction mixture (e.g., 80-100 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Aqueous workup (e.g., extraction). G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • 4-[(3-Bromobenzyl)oxy]piperidine (1.0 mmol, 1.0 equiv)

    • Aryl or vinyl boronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-[(3-Bromobenzyl)oxy]piperidine, the boronic acid, and potassium phosphate.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the 1,4-dioxane and water.

    • Sparge the mixture with the inert gas for 15 minutes to ensure deoxygenation.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane and add this catalyst solution to the reaction mixture.

    • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura):

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10075-95%[13]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8070-90%[14]
XPhos Pd G2K₂CO₃Dioxane8080-98%[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[16] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide in the presence of a base.[17] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[18]

Catalytic Cycle of Buchwald-Hartwig Amination:

Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition ArPdAmine Ar-Pd(II)-NHR'R''Br ArPdBr->ArPdAmine + Amine ArPdAmido Ar-Pd(II)-NR'R''(L_n) ArPdAmine->ArPdAmido - HBr (+ Base) ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination BaseH [Base-H]Br ArBr Ar-Br Amine HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination:

  • Materials:

    • 4-[(3-Bromobenzyl)oxy]piperidine (1.0 mmol, 1.0 equiv)

    • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Add the 4-[(3-Bromobenzyl)oxy]piperidine and the amine.

    • Add anhydrous toluene.

    • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Buchwald-Hartwig):

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11080-95%[17]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10075-90%[19]
(NHC)Pd(allyl)ClLHMDSDioxane10070-92%[19]
Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[20] The reaction typically proceeds with a palladium catalyst and a base.[21][22][23] The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.

Detailed Protocol for the Heck Reaction:

  • Materials:

    • 4-[(3-Bromobenzyl)oxy]piperidine (1.0 mmol, 1.0 equiv)

    • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • To a Schlenk tube, add 4-[(3-Bromobenzyl)oxy]piperidine, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous DMF, the alkene, and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[24] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[25][26][27] Copper-free protocols have also been developed.[25][26]

Detailed Protocol for Sonogashira Coupling:

  • Materials:

    • 4-[(3-Bromobenzyl)oxy]piperidine (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-[(3-Bromobenzyl)oxy]piperidine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Sonogashira):

Catalyst SystemBaseSolventTempTypical YieldReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp85-98%[28]
(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃DioxaneRoom Temp80-95% (Copper-free)[25]

Metallation and Electrophile Trapping

An alternative to palladium-catalyzed reactions involves the formation of an organometallic intermediate from the aryl bromide, which is then quenched with an electrophile.

Lithium-Halogen Exchange

Treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid lithium-halogen exchange to form an aryllithium species.[29][30][31] This highly nucleophilic intermediate can then react with a variety of electrophiles.

Logical Flow of Lithium-Halogen Exchange:

Start 4-[(3-Bromobenzyl)oxy]piperidine in anhydrous THF Cool Cool to -78 °C Start->Cool AddBuLi Add n-BuLi or t-BuLi dropwise Cool->AddBuLi Stir Stir for 15-30 min at -78 °C AddBuLi->Stir AddE Add Electrophile (e.g., CO₂, DMF, Aldehyde) Stir->AddE Warm Warm to Room Temperature AddE->Warm Quench Aqueous Quench (e.g., sat. NH₄Cl) Warm->Quench

Caption: Stepwise process for lithium-halogen exchange and electrophile trapping.

Detailed Protocol for Lithiation and Quenching with an Electrophile:

  • Materials:

    • 4-[(3-Bromobenzyl)oxy]piperidine (1.0 mmol, 1.0 equiv)

    • n-Butyllithium (1.1 mmol, 1.1 equiv, solution in hexanes)

    • Electrophile (e.g., dry ice for carboxylation, DMF for formylation) (2.0 mmol, 2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To an oven-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add 4-[(3-Bromobenzyl)oxy]piperidine and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the electrophile. For carboxylation, carefully add crushed dry ice. For formylation, add anhydrous DMF.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or crystallization.

Grignard Reagent Formation

The aryl bromide can be converted to a Grignard reagent by reaction with magnesium metal.[32][33] This organomagnesium compound is a powerful nucleophile that can react with a range of electrophiles.[34] The use of highly activated magnesium, such as Rieke magnesium, can facilitate the reaction at low temperatures, improving functional group tolerance.[35]

Detailed Protocol for Grignard Formation and Reaction:

  • Materials:

    • 4-[(3-Bromobenzyl)oxy]piperidine (1.0 mmol, 1.0 equiv)

    • Magnesium turnings (1.2 mmol, 1.2 equiv)

    • A small crystal of iodine (as an initiator)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Electrophile (e.g., an aldehyde or ketone) (1.0 mmol, 1.0 equiv)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, place the magnesium turnings and the iodine crystal.

    • Gently heat the flask with a heat gun until iodine vapors are visible, then allow it to cool.

    • Add a small portion of a solution of 4-[(3-Bromobenzyl)oxy]piperidine in anhydrous THF.

    • Initiate the reaction by gentle warming or sonication. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until the magnesium is consumed.

    • Cool the resulting Grignard reagent to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 25 mL), wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Palladium catalysts and ligands can be toxic and should be handled with appropriate care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The bromine moiety in 4-[(3-bromobenzyl)oxy]piperidine provides a versatile handle for a wide range of synthetic transformations. The palladium-catalyzed cross-coupling reactions and metallation-electrophile trapping methods detailed in this guide offer reliable and efficient pathways for the synthesis of diverse libraries of compounds based on this privileged scaffold. The choice of a specific method will depend on the desired final product and the compatibility of the functional groups present in the coupling partners. These protocols provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block.

References

  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Reaction of 3-bromobenzyl and 3-bromoacetyl coumarin with phosphites. Synthesis of some new phosphonates and phosphates in the coumarin series. Tetrahedron. [Link]

  • Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates. The Journal of Organic Chemistry. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. [Link]

  • Li Halogen Exchange? Reddit. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Chemistry Letters. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley. [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • 3-Bromobenzyl bromide. PubChem. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • lithiation of 8-bromoquinoline. Sciencemadness.org. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Enantioselective Intermolecular C–H Functionalization of Primary Benzylic C–H Bonds Using ((Aryl)(diazo)methyl)phosphonates. ACS Catalysis. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

Sources

Method

Standard operating procedures for handling piperidine hydrochloride salts in the lab

Standard Operating Procedures and Application Notes for Handling Piperidine Hydrochloride in Pharmaceutical Synthesis Introduction & Scientific Context Piperidine is a ubiquitous six-membered heterocyclic amine essential...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedures and Application Notes for Handling Piperidine Hydrochloride in Pharmaceutical Synthesis

Introduction & Scientific Context

Piperidine is a ubiquitous six-membered heterocyclic amine essential in the synthesis of numerous active pharmaceutical ingredients (APIs), including raloxifene, biperiden, and clocapramine[1]. However, piperidine free base is a highly volatile, flammable liquid and a DEA List I controlled substance precursor (DEA Code 2704)[2][3], making its storage and handling logistically challenging.

To mitigate these risks, researchers frequently utilize piperidine hydrochloride (CAS 6091-44-7) [3]. As a stable, non-flammable, and less volatile crystalline solid, the hydrochloride salt provides a safer, more easily weighable alternative for benchtop synthesis[4]. Despite its enhanced physical stability, piperidine hydrochloride retains significant toxicological hazards, necessitating rigorous standard operating procedures (SOPs) to ensure laboratory safety and regulatory compliance.

Physicochemical Properties & Hazard Profile

Understanding the physicochemical nature of piperidine hydrochloride is the first step in establishing a self-validating safety protocol. By recognizing its hazard profile, scientists can engineer appropriate environmental controls.

Table 1: Physicochemical and Safety Data for Piperidine Hydrochloride

Property / ParameterValue / Description
CAS Registry Number 6091-44-7[3]
Molecular Formula C₅H₁₁N · HCl (or C₅H₁₂ClN)[3]
Molecular Weight 121.61 g/mol [3]
Physical State White to off-white crystalline solid[4]
DEA Classification List I Chemical (Code 2704)[2]
Toxicity (Oral) LD50 Oral (Rat): ~133 mg/kg
Primary GHS Hazards Acute Tox. 3 (Oral); Skin Irrit. 2; Eye Irrit. 2[1][3]
Hazard Statements H301 (Toxic if swallowed), H315, H319[1]

Regulatory Compliance and Procurement Workflow

Because piperidine is a precursor to illicit substances, its salts are subject to strict regulatory oversight[5]. Procurement and inventory management must follow a closed-loop tracking system to prevent diversion and ensure compliance with federal and institutional guidelines.

G Start Procurement Request Check DEA List I Verification (Code 2704) Start->Check Initiate Approve Authorized Purchasing Check->Approve Cleared Store Secure Storage (Desiccated, Locked) Approve->Store Received Use Fume Hood Handling (PPE Required) Store->Use Dispense

Regulatory and handling workflow for DEA List I chemical precursors.

Standard Operating Procedure: Safe Handling and Weighing

Causality of Protocol Design: The primary exposure route of concern for piperidine hydrochloride is the inhalation of fine crystalline dust, which can cause severe respiratory tract irritation, and ingestion, which is highly toxic. Furthermore, dust dispersed in the air can form combustible mixtures[6]. Therefore, all handling must prioritize dust containment and static reduction.

Step-by-Step Handling Protocol:

  • Preparation & PPE: Don a fitted lab coat, nitrile gloves (double-gloving is recommended for bulk transfers), and safety goggles[7]. If handling large quantities outside a closed system, a NIOSH-approved N95 or P100 particulate respirator is required[7].

  • Environmental Controls: Perform all weighing and transfer operations inside a certified chemical fume hood or a HEPA-filtered powder weighing enclosure with a face velocity of at least 1 m/s (200 feet/minute)[8].

  • Weighing (Self-Validating Step):

    • Place a pre-tared, sealable glass vial on the analytical balance inside the enclosure.

    • Use an anti-static spatula to transfer the solid. This prevents particles from adhering to the gloves or flying out of the container due to static repulsion.

    • Immediately cap the vial and the stock container. Validation: The mass on the balance should remain perfectly stable; an increasing mass indicates the sample is actively absorbing atmospheric moisture, signaling inadequate environmental control.

  • Decontamination: Wipe down the balance and surrounding area with a damp paper towel to capture any microscopic dust. Dispose of the towel in a designated hazardous waste bin.

Application Note: In Situ Free-Basing for Cross-Coupling Reactions

In many drug development applications, such as Suzuki-Miyaura cross-coupling or nucleophilic substitutions, the active nucleophile or ligand is the piperidine free base[9]. Using the hydrochloride salt requires an in situ neutralization step to liberate the free amine.

Causality of Reagent Choice: Potassium carbonate (K₂CO₃) is frequently chosen as the base because it is strong enough to deprotonate the piperidinium ion but mild enough not to hydrolyze sensitive functional groups on the electrophilic coupling partner[9].

Step-by-Step Methodology: Liberation and Extraction

  • Dissolution: Suspend 1.0 equivalent of piperidine hydrochloride in a biphasic mixture of dichloromethane (DCM) and deionized water (1:1 v/v) in a round-bottom flask.

  • Neutralization: Slowly add 2.5 equivalents of aqueous K₂CO₃[9]. Mechanistic Insight: The carbonate neutralizes the HCl, generating CO₂ gas (effervescence will be observed) and liberating the lipophilic piperidine free base, which rapidly partitions into the DCM layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower organic (DCM) layer containing the free base.

  • Washing & Drying: Wash the organic layer once with saturated aqueous sodium bicarbonate, followed by saturated brine to remove residual water[9]. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄)[9].

  • Filtration: Filter the suspension to remove the hydrated MgSO₄ salts. The resulting filtrate is a dry solution of piperidine free base, ready for immediate downstream catalytic coupling or solvent evaporation[9].

G Salt Piperidine HCl (Solid) BaseAdd Add Aqueous K2CO3 (Neutralization) Salt->BaseAdd Dissolve Biphasic Biphasic Mixture (Aqueous + DCM) BaseAdd->Biphasic CO2 Evolution Extract Phase Separation (Separatory Funnel) Biphasic->Extract Partition Dry Dry over MgSO4 Extract->Dry Organic Layer Product Piperidine Free Base (in DCM) Dry->Product Filter

Chemical transformation and extraction workflow for liberating piperidine free base.

Emergency Response and Spill Management

In the event of a piperidine hydrochloride spill, immediate containment is necessary to prevent aerosolization of the toxic dust[10].

  • Minor Spills: Do not dry sweep. Use a HEPA-filtered vacuum (explosion-proof) or gently cover the spill with damp sand or vermiculite to suppress dust formation[8]. Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.

  • Exposure Response: If swallowed, immediately call a poison control center; do not induce vomiting[6][11]. In case of skin contact, immediately take off contaminated clothing and wash thoroughly with soap and copious amounts of water for at least 15 minutes[1][11].

References

  • Source: fishersci.
  • Source: cdhfinechemical.
  • Title: 7 - SAFETY DATA SHEET: (August 11 2023)
  • Source: sdfine.
  • Source: jubilantingrevia.
  • Source: nih.
  • Title: Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)
  • Title: Piperidine, hydrochloride (1:1)
  • Source: scbt.
  • Source: canbipharm.
  • Source: cymitquimica.
  • Source: usdoj.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-[(3-Bromobenzyl)oxy]piperidine synthesis

Case ID: RXN-OPT-4BBOP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to synthesize 4-[(3-Bromobenzyl)oxy]piperidine , a common pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RXN-OPT-4BBOP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-[(3-Bromobenzyl)oxy]piperidine , a common pharmacophore in GPCR ligands and kinase inhibitors. The core challenge in this synthesis is the formation of the ether linkage on a secondary alcohol (the piperidine ring) while avoiding N-alkylation and managing the reactivity of the 3-bromobenzyl electrophile.

This guide treats your synthesis as a system . We do not rely on "luck"; we rely on thermodynamics and kinetic control. Below is the optimized workflow, troubleshooting logic, and mechanistic rationale to maximize your yield.

Module 1: The Synthetic Logic (Visual Workflow)

The following diagram outlines the critical path. Note the decision points where yield is often lost.

SynthesisWorkflow cluster_errors Yield Killers SM Start: 4-Hydroxypiperidine Protect Step 1: N-Protection (Boc-Anhydride) SM->Protect Prevent N-alkylation Err2 Unprotected Nitrogen (N-Alkylation) SM->Err2 Inter1 Intermediate A: N-Boc-4-hydroxypiperidine Protect->Inter1 Alkylate Step 2: O-Alkylation (NaH / DMF / 3-Br-BnBr) Inter1->Alkylate Williamson Ether Synthesis Quench Step 3: Scavenger Quench (Remove xs Electrophile) Alkylate->Quench Add amine scavenger Err1 Moisture in Solvent (Kills Base) Alkylate->Err1 Inter2 Intermediate B: N-Boc-4-(3-bromobenzyloxy)piperidine Quench->Inter2 Deprotect Step 4: Deprotection (TFA or HCl) Inter2->Deprotect Acidic Cleavage Err3 Incomplete Quench (Purification Nightmare) Inter2->Err3 Final Target Product: 4-[(3-Bromobenzyl)oxy]piperidine Deprotect->Final

Figure 1: Critical Path Analysis for 4-[(3-Bromobenzyl)oxy]piperidine synthesis. Highlighted nodes indicate high-risk steps.

Module 2: Optimized Experimental Protocol

Do not deviate from the order of operations. The chemistry of secondary alcohols requires specific activation energy.

Step 1: The Setup (Williamson Ether Synthesis)

Why this method? Secondary alcohols (pKa ~17-18) are poor nucleophiles. We must use an irreversible base (NaH) to generate the alkoxide. Weaker bases (K2CO3) often result in stalled reactions or require high heat, which degrades the benzyl bromide.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: 3-Bromobenzyl bromide (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF. Note: DMF is faster due to better cation solvation.

Protocol:

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF (0.2 M concentration) under Nitrogen/Argon. Cool to 0°C.[1]

  • Base Addition: Add NaH portion-wise. Observation: Vigorous bubbling (

    
     gas).
    
  • Activation: Allow to stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins. This ensures complete formation of the alkoxide.

  • Alkylation: Cool back to 0°C. Add 3-Bromobenzyl bromide (dissolved in minimal DMF) dropwise.

  • Reaction: Warm to RT and stir. Monitor by TLC/LCMS. typically complete in 4-16 hours.

Step 2: The "Scavenger Hunt" (Crucial for Purity)

The Problem: Excess 3-bromobenzyl bromide is a lachrymator and difficult to separate from the product by chromatography due to similar polarity (lipophilic). The Fix: Before aqueous workup, add 0.5 equiv of N,N-Dimethylamine (or Morpholine) and stir for 30 mins.

  • Mechanism: The amine reacts with the excess benzyl bromide to form a highly polar, water-soluble ammonium salt.

  • Result: The impurity washes away in the aqueous layer during extraction.

Step 3: Deprotection

Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) OR 4M HCl in Dioxane. Protocol:

  • Dissolve the purified intermediate in DCM.

  • Add TFA.[2][3] Stir at RT for 1-2 hours.

  • Workup: Evaporate volatiles. The product will be the TFA salt. To get the free base, partition between DCM and saturated

    
    .
    

Module 3: Troubleshooting & FAQs

Category A: Low Yields & Incomplete Conversion

Q: My reaction stalls at 50% conversion. Adding more base doesn't help. A: This is likely a "Moisture Kill." NaH is extremely sensitive. If your DMF is "wet" (contains water), the NaH is quenched immediately, forming NaOH. NaOH is not strong enough to deprotonate the secondary alcohol efficiently.

  • Fix: Use fresh anhydrous DMF (water content <50 ppm). Dry your starting material (azeotrope with toluene) before reaction.

Q: I see a major side product with M+ mass corresponding to N-alkylation. A: Your Boc group fell off, or you started with unprotected piperidine.

  • Mechanism: The Williamson conditions are basic; Boc is stable to base. However, if your starting material contained free amine impurities, they will react with the benzyl bromide faster than the hydroxyl group.

  • Fix: Check the purity of your N-Boc-4-hydroxypiperidine. Ensure it is >98% pure.

Category B: Purification Issues

Q: I cannot separate the product from the benzyl bromide on silica gel. A: See "Step 2" in the protocol above. Benzyl halides are lipophilic, just like your ether product. They often co-elute.

  • Fix: If you already ran the reaction without the scavenger quench, dissolve your crude mixture in THF, add 1.0 equiv of triethylamine, and heat gently. The benzyl bromide will precipitate as a salt. Filter it off.

Category C: Reagent Selection

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes, but with caution.

  • Risk: KOtBu is a strong base but also bulky. While it works, it can sometimes promote elimination of the benzyl bromide to form a styrene derivative (though less likely with 3-bromo substitution). NaH is cleaner for this specific transformation.

Module 4: Comparative Data

Solvent System Impact on Reaction Rate
SolventDielectric ConstantReaction Rate (Est.)ProsCons
DMF 36.7High (1x) Best solvation of alkoxide; fast kinetics.High boiling point; difficult to remove.
THF 7.5Moderate (0.5x)Easy to remove; runs cleaner.Slower reaction; NaH suspension can be thick.
DMSO 46.7High (1.1x)Very fast.Dangerous with NaH (exothermic decomposition risk). Avoid if possible.
Base Selection Matrix
BasepKa (Conj. Acid)SuitabilityNotes
NaH 35Optimal Irreversible deprotonation. Gas evolution drives equilibrium.
KOtBu 17ModerateEquilibrium process; requires excess reagent.
K2CO3 10PoorToo weak for secondary alcohols without Phase Transfer Catalysts.

Module 5: Troubleshooting Logic Tree (Interactive)

Use this logic flow to diagnose your current experiment failure.

Troubleshooting Start Issue Observed? LowYield Low Yield / Incomplete Start->LowYield Impurity Impurity / Side Product Start->Impurity CheckWater Check Solvent Water Content LowYield->CheckWater CheckSM Is N-Boc intact? Impurity->CheckSM DrySolvent Action: Distill DMF or use Mol. Sieves CheckWater->DrySolvent High Water CheckTemp Check Temperature CheckWater->CheckTemp Dry Solvent HeatUp Action: Heat to 40-50°C (Carefully) CheckTemp->HeatUp Too Cold Reprotect Action: Reprotect Nitrogen first CheckSM->Reprotect No (N-alkylation seen) CheckBnBr Excess Benzyl Bromide? CheckSM->CheckBnBr Yes Scavenge Action: Add Amine Scavenger CheckBnBr->Scavenge Co-eluting spot

Figure 2: Diagnostic decision tree for reaction optimization.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[4][5][6] Available at: [Link]

  • Boc-Protection and Deprotection Strategies
  • Purification of Benzyl Bromides (Scavenging Techniques)

    • ResearchGate Discussion. "How does one separate Benzyl bromide from the reaction mixture?" Available at: [Link]

  • Reaction Conditions for N-Boc-4-hydroxypiperidine

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-[(3-Bromobenzyl)oxy]piperidine HCl

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-[(3-Bromobenzyl)oxy]piperidine HCl in aqueous buffers. As Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-[(3-Bromobenzyl)oxy]piperidine HCl in aqueous buffers. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having difficulty dissolving 4-[(3-Bromobenzyl)oxy]piperidine HCl in my standard phosphate-buffered saline (PBS) at neutral pH. Why is this happening?

A1: While the parent compound, piperidine hydrochloride, is freely soluble in water, the addition of the large, non-polar 3-bromobenzyl group to the structure of 4-[(3-Bromobenzyl)oxy]piperidine HCl significantly increases its hydrophobicity.[1][2] This bulky substituent disrupts the favorable interactions between the piperidine ring and water molecules, leading to reduced solubility in neutral aqueous solutions like PBS.

At neutral pH, the piperidinium ion is protonated (positively charged), which aids in solubility. However, the hydrophobic nature of the bromobenzyl moiety is the dominant factor limiting its dissolution in this case.

Q2: How does pH influence the solubility of 4-[(3-Bromobenzyl)oxy]piperidine HCl, and how can I leverage this to improve its solubility?

A2: The solubility of 4-[(3-Bromobenzyl)oxy]piperidine HCl is highly dependent on pH due to the presence of the basic piperidine nitrogen.[3][4] The pKa of the parent piperidine is approximately 11.12.[5] Substituents can alter this value, but it will remain in the basic range.

  • In acidic conditions (pH << pKa): The piperidine nitrogen is protonated, forming the piperidinium cation. This charged species is significantly more soluble in aqueous solutions than its neutral counterpart. Therefore, lowering the pH of your buffer should increase the solubility of the compound.

  • In basic conditions (pH > pKa): The piperidinium ion is deprotonated, yielding the free base form of the molecule. This neutral form is much more hydrophobic and will have significantly lower aqueous solubility, likely leading to precipitation.

Troubleshooting Workflow for pH Adjustment:

start Start: Solubility Issue in Neutral Buffer prep_acidic Prepare a series of acidic buffers (e.g., citrate, acetate) with pH values ranging from 3 to 6. start->prep_acidic test_solubility Attempt to dissolve the compound in each acidic buffer at the desired concentration. prep_acidic->test_solubility solubility_achieved Solubility Achieved? test_solubility->solubility_achieved success Success! Use the lowest pH buffer that achieves the desired concentration and is compatible with your assay. solubility_achieved->success Yes no_success Solubility still insufficient. solubility_achieved->no_success No consider_cosolvent Consider using a co-solvent (See Q4). no_success->consider_cosolvent start Inadequate solubility with pH adjustment. prepare_stock Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 100 mM). start->prepare_stock serial_dilution Perform serial dilutions of the DMSO stock into your acidic aqueous buffer. prepare_stock->serial_dilution observe_precipitation Observe for any precipitation upon dilution. Note the highest concentration that remains in solution. serial_dilution->observe_precipitation determine_tolerance Determine the maximum tolerable percentage of the co-solvent in your final assay. observe_precipitation->determine_tolerance optimize Optimize the final concentration and co-solvent percentage to meet your experimental needs while minimizing off-target effects. determine_tolerance->optimize

Caption: Decision process for using co-solvents.

Important Note: When using a co-solvent, always add the concentrated stock solution of your compound to the aqueous buffer, not the other way around. This "pluronic" addition method helps to prevent the compound from crashing out of solution.

Q5: Could the choice of buffer salt be impacting the solubility?

A5: Yes, although it is a less common issue than pH, the choice of buffer salt can sometimes influence solubility. This is related to the "common ion effect" and other ionic interactions. [6]If you are using a buffer with a high concentration of chloride ions (e.g., from NaCl or KCl), this could slightly suppress the dissolution of a hydrochloride salt.

If you have exhausted pH and co-solvent strategies, you could try a buffer system that does not contain chloride ions, such as a citrate or acetate buffer prepared with sodium or potassium salts other than chlorides. However, this is generally considered a fine-tuning step after addressing the major factors of pH and co-solvency.

References

  • Piperidine | C5H11N. PubChem. [Link]

  • Piperidine. Solubility of Things. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • pH and Solubility. AP Chemistry. [Link]

  • Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride

Technical Support Center: 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride Guide: Optimizing Recrystallization Solvents for Maximum Purity and Yield Welcome to the technical support center for the purification of 4-[(3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride

Guide: Optimizing Recrystallization Solvents for Maximum Purity and Yield

Welcome to the technical support center for the purification of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of questions you might encounter during your work, providing in-depth answers, actionable protocols, and troubleshooting advice.

Section 1: Foundational Principles of Solvent Selection

This section addresses the fundamental questions that form the basis of a successful recrystallization. Understanding these principles is the most critical step in designing your purification strategy.

Q1: What are the essential characteristics of an ideal recrystallization solvent for this specific compound?

An ideal solvent for recrystallization must satisfy four primary criteria.[1] The selection process is a balancing act to meet these conditions:

  • Significant Solubility Differential: The solvent must exhibit a high-temperature coefficient for your compound.[2] This means 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[3][4] This differential is the driving force for crystallization upon cooling.[5][6]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after your product crystallizes).[4]

  • Chemical Inertness: The solvent must not react with the compound. Given the piperidine and benzyl ether functionalities, avoiding highly reactive solvents is crucial.

  • Volatility and Ease of Removal: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[2] However, the boiling point should not be so low that the temperature difference between hot and cold is minimal, which would reduce the potential yield.[1]

Q2: How does the molecular structure of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride dictate the choice of solvents?

The structure of your compound presents a classic purification challenge due to its amphiphilic nature.

  • The Polar "Head": The piperidine hydrochloride group (-NH2+Cl-) is an ionic salt. This makes it highly polar and hydrophilic, suggesting solubility in polar protic solvents like alcohols (Methanol, Ethanol, Isopropanol) and potentially water.[7]

  • The Non-Polar "Tail": The (3-Bromobenzyl)oxy group is large, aromatic, and relatively non-polar. This part of the molecule will favor solubility in organic solvents of moderate to low polarity.

This duality means that finding a single solvent that provides the perfect solubility curve can be difficult. Solvents that are polar enough to dissolve the hydrochloride salt at high temperatures may keep too much of it in solution when cold, leading to poor yields. This is a strong indicator that a mixed-solvent system will likely provide the best results.

Q3: What is a mixed-solvent system, and when is it preferable to a single solvent?

A mixed-solvent system, or solvent/anti-solvent recrystallization, is an excellent technique when no single solvent meets all the ideal criteria.[4] The process involves:

  • The "Good" Solvent: A solvent in which the compound is highly soluble, even at room temperature.

  • The "Anti-Solvent" (or "Bad" Solvent): A solvent in which the compound is poorly soluble or insoluble. This solvent must be fully miscible with the "good" solvent.[1]

You begin by dissolving the compound in a minimum amount of the hot "good" solvent. Then, the hot "anti-solvent" is added dropwise until the solution becomes faintly cloudy (saturated). A few more drops of the "good" solvent are added to redissolve the precipitate, and the clear solution is then allowed to cool slowly. This method allows for fine-tuned control over the saturation point, often leading to excellent crystal formation. For a polar salt like ours, a common and effective pair is an alcohol (the "good" solvent) and an ether or a non-polar hydrocarbon (the "anti-solvent").[1][7]

Section 2: Experimental Workflow and Protocols

A systematic approach is key to efficiently identifying the optimal solvent system. The following workflow and protocols are designed to guide you from small-scale screening to a bulk purification.

Solvent Selection Workflow

This diagram outlines the logical decision-making process for selecting and optimizing a recrystallization solvent system.

RecrystallizationWorkflow cluster_start Phase 1: Screening cluster_analysis Phase 2: Analysis & Decision cluster_action Phase 3: Refinement & Execution Start Start with Crude 4-[(3-Bromobenzyl)oxy]piperidine HCl SelectSolvents Select 5-6 Potential Solvents (e.g., IPA, EtOH, Acetone, EtOAc, Toluene, H2O) Start->SelectSolvents SmallScaleTest Perform Small-Scale Solubility Tests (~10-20 mg solid per test tube) SelectSolvents->SmallScaleTest Decision Analyze Solubility Results SmallScaleTest->Decision Result1 Insoluble Cold, Soluble Hot? Decision->Result1 Yes Result2 Soluble Cold? Decision->Result2 Yes Result3 Insoluble Even When Hot? Decision->Result3 Yes GoodSolvent Identified a Good Single Solvent System Result1->GoodSolvent TryMixed Use as 'Good' Solvent in a Mixed System Result2->TryMixed Discard Discard as Unsuitable Solvent Result3->Discard Bulk Proceed to Bulk Recrystallization GoodSolvent->Bulk SelectAntisolvent Select Miscible 'Anti-Solvent' (e.g., Diethyl Ether, Hexanes) TryMixed->SelectAntisolvent SelectAntisolvent->Bulk

Caption: Logical workflow for systematic solvent screening and optimization.

Protocol 1: Small-Scale Solvent Screening

This protocol allows you to rapidly test multiple solvents using minimal material.

Objective: To identify promising single or mixed-solvent systems.

Materials:

  • Crude 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride

  • Test tubes and rack

  • Selection of solvents (see table below)

  • Pasteur pipettes

  • Stirring rod

  • Hot plate or sand bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of your crude solid into a labeled test tube.

  • Add the first test solvent dropwise at room temperature, stirring after each drop, until you have added ~0.25 mL. Note the solubility.

  • If the solid does not dissolve at room temperature, heat the test tube gently in a hot plate or sand bath to the boiling point of the solvent.[8] Add more solvent dropwise if necessary until the solid just dissolves. Record the approximate volume.

  • Allow the hot solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but good solubility when hot, followed by abundant crystal formation upon cooling.[1]

  • Repeat for all candidate solvents.

Data Summary: Expected Solubility Profile

This table summarizes the likely solubility behavior of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride in common lab solvents, based on its structure. Use this as a guide for your screening.

SolventPolarityBehavior at Room Temp (20°C)Behavior at Boiling PointAssessment for Recrystallization
Water Very HighSoluble (S)Very Soluble (VS)Likely a poor choice; high solubility when cold will lead to low yield.
Methanol HighSoluble (S)Very Soluble (VS)Likely too good of a solvent for single-system use. Could be a "good" solvent in a mixed pair.[9]
Ethanol HighSparingly Soluble (SS)Soluble (S)Promising candidate. May work as a single solvent or as the "good" solvent in a pair.[7]
Isopropanol (IPA) Medium-HighSparingly Soluble (SS) / Insoluble (I)Soluble (S)Excellent candidate. Often provides a great solubility curve for hydrochloride salts.[7]
Acetone MediumInsoluble (I)Sparingly Soluble (SS)May work, but could be a better anti-solvent or wash solvent.[7]
Ethyl Acetate (EtOAc) Medium-LowInsoluble (I)Insoluble (I) / Sparingly Soluble (SS)Unlikely to work alone. Excellent candidate for an anti-solvent with an alcohol.[10]
Toluene LowInsoluble (I)Insoluble (I)Poor solvent. Could be an anti-solvent if miscible with the "good" solvent.
Diethyl Ether LowInsoluble (I)Insoluble (I)Classic anti-solvent for precipitating hydrochloride salts from alcohol solutions.[7]
Hexanes Very LowInsoluble (I)Insoluble (I)Excellent anti-solvent, but check miscibility with your chosen "good" solvent.
Protocol 2: Bulk Recrystallization (Example: Isopropanol/Diethyl Ether System)

This protocol details the procedure for a full-scale recrystallization based on promising screening results.

Objective: To purify the bulk of the material to high purity.

Procedure:

  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (Isopropanol) to the flask, just enough to create a slurry.

  • Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding hot Isopropanol in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [8]

  • If the solution is colored or contains insoluble impurities, this is the time for hot filtration. Add a small excess of hot solvent (~5-10% more) to prevent premature crystallization, add activated charcoal if needed, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Re-heat the clear filtrate to boiling. Add the "anti-solvent" (Diethyl Ether) dropwise with swirling until a persistent cloudiness appears.

  • Add a few drops of hot Isopropanol to make the solution clear again.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[3]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent. A good wash solvent here would be a 1:1 mixture of Isopropanol/Diethyl Ether or pure, cold Diethyl Ether.

  • Allow the crystals to dry completely under vacuum to remove all residual solvent.

Section 3: Troubleshooting Guide & FAQs

Even with a well-designed protocol, issues can arise. This section addresses the most common problems.

Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is very high, causing a melting point depression.

Solutions:

  • The solution cooled too quickly: Return the mixture to the heat source and add more of the "good" solvent (e.g., Isopropanol) to increase the total volume.[11] This keeps the compound dissolved for longer, allowing the solution to cool to a temperature below the compound's melting point before saturation is reached.

  • High impurity load: If the oil is colored, consider treating the hot solution with activated charcoal before filtration to adsorb impurities.[11]

  • Solvent issue: The boiling point of your chosen solvent might be too high. Consider a solvent with a lower boiling point.

Q5: I've cooled the solution in an ice bath, but no crystals have formed. What should I do?

This is a common issue of supersaturation, where the solution is past the saturation point, but crystal nucleation has not begun.

Solutions (in order of preference):

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[11]

  • Reduce Solvent Volume: If the first two methods fail, it's likely you used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent (e.g., 15-25% of the volume) to increase the concentration, and then repeat the cooling process.

  • Add Anti-Solvent: If using a single-solvent system, you can try adding a few drops of a suitable anti-solvent to induce precipitation.

Q6: My final yield of pure crystals is very low. How can I improve it?

Low yield is a frustrating problem that can usually be traced back to one of several experimental steps.

Causes & Solutions:

  • Too Much Solvent: This is the most common cause.[8] The compound has some finite solubility even in the cold solvent, and using an excessive amount will leave a significant portion of your product in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the product crystallized in the funnel during a hot filtration step, you lost material. Ensure your funnel and receiving flask are pre-heated and that you add a slight excess of hot solvent before filtering.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[8] Always use a minimal amount of ice-cold wash solvent.

  • Inappropriate Solvent Choice: The solubility of your compound in the cold solvent may simply be too high. Re-evaluate your solvent choice using the screening protocol.

Q7: The moment I removed my solution from the heat, it crashed out into a fine powder. Is this bad?

Yes, this is generally undesirable. Rapid precipitation, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[11]

Solution:

  • You likely used the absolute bare minimum of solvent, and the solution became supersaturated too quickly. Place the flask back on the heat source, add a small amount of additional hot solvent (perhaps 5-10% more volume), and re-dissolve the solid.[11] This slightly less concentrated solution will cool more slowly, allowing for the formation of larger, purer crystals over a period of 15-30 minutes.

References

  • Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Finding the best solvent for recrystallisation. (2021).
  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
  • Recrystallization. (n.d.). Northern Kentucky University, Department of Chemistry & Biochemistry.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride. (n.d.). Benchchem.
  • Troubleshooting Recrystalliz
  • Purification of organic hydrochloride salt? (2017).
  • How can I recrystallize the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • 4-[(3-Bromophenoxy)methyl]-piperidine hydrochloride. (n.d.). Sigma-Aldrich.
  • Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. (2008).

Sources

Optimization

Addressing hygroscopic nature of piperidine hydrochloride salts during storage

Technical Support Center: Troubleshooting & Handling Guidelines for Hygroscopic Pharmaceutical Salts Topic: Addressing the Hygroscopic Nature of Piperidine Hydrochloride Salts During Storage Target Audience: Researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guidelines for Hygroscopic Pharmaceutical Salts

Topic: Addressing the Hygroscopic Nature of Piperidine Hydrochloride Salts During Storage Target Audience: Researchers, Formulation Scientists, and API Process Engineers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind handling highly hygroscopic active pharmaceutical ingredients (APIs) and building blocks like Piperidine Hydrochloride (Piperidine HCl).

When Piperidine HCl absorbs ambient moisture, it undergoes deliquescence—transitioning from a crystalline solid to a caked mass or aqueous solution. This not only ruins the physical handling characteristics of the powder but fundamentally alters the molecular weight stoichiometry of your reagents, leading to failed syntheses and out-of-specification (OOS) drug formulations[1].

The following self-validating protocols ensure that your storage, handling, and analytical workflows maintain strict environmental boundaries, preserving the integrity of your compounds from receipt to reaction.

Section 1: Mechanistic Understanding & Storage Protocols

The Causality of Deliquescence in Piperidine HCl Piperidine HCl is an amine salt. The high lattice energy of the salt combined with the strong hydrogen-bonding capability of the chloride ion makes it thermodynamically favorable to adsorb water vapor from the atmosphere[1]. If the ambient Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, it will continuously absorb moisture until it dissolves in its own adsorbed water.

Standard Operating Procedure (SOP): Inert Storage & Handling To establish a self-validating storage system, you must control the micro-environment and verify it through continuous monitoring.

  • Receipt & Acclimatization: Upon receiving Piperidine HCl, do not open the container in ambient air. Allow the sealed container to reach room temperature to prevent condensation on the inner walls.

  • Inert Transfer: Transfer the primary container into a controlled glovebox purged with high-purity Argon or Nitrogen (RH < 5%, O2 < 10 ppm).

  • Aliquotting: Divide the bulk material into single-use amber glass vials. This prevents repeated exposure of the bulk batch to ambient air during subsequent uses.

  • Primary Sealing: Seal vials with PTFE-lined silicone septa and crimp caps while still inside the inert atmosphere.

  • Secondary Packaging: Place the sealed vials inside a secondary polyethylene (PE) or aluminum foil pouch containing a high-capacity desiccant (e.g., molecular sieves or silica gel)[2].

  • Validation: Place a humidity indicator card inside the secondary pouch. A color change indicates a breach in the seal, triggering immediate re-evaluation via Karl Fischer titration.

StorageWorkflow A Receipt of Piperidine HCl (Hygroscopic Salt) B Transfer to Glovebox (Argon/N2 Atmosphere) A->B Acclimatize first C Aliquot into Single-Use Amber Vials B->C RH < 5% D Seal with PTFE/Silicone Septa & Crimp Caps C->D E Store in Desiccator (Relative Humidity < 10%) D->E Lab Scale F Secondary Packaging (Foil Pouch + Silica Gel) D->F Long-term/Transport

Caption: Step-by-step inert atmosphere handling and storage workflow for hygroscopic salts.

Section 2: Analytical Troubleshooting – Moisture Quantification

Loss on Drying (LOD) is insufficient for Piperidine HCl because it cannot distinguish between bound water, surface moisture, and the volatilization of the amine itself. Karl Fischer (KF) Titration is the regulatory gold standard for quantifying water in hygroscopic APIs[3].

Protocol: Karl Fischer Moisture Determination Causality: KF titration relies on the stoichiometric reduction of iodine by sulfur dioxide in the presence of water. Because Piperidine HCl can alter the pH of the titration cell, a buffered solvent system is critical to maintain the optimal pH (5.5–8.0) for the redox reaction[3][4].

  • Method Selection: Use Volumetric KF for samples expected to have >1% water (e.g., heavily caked samples). Use Coulometric KF for trace moisture (10 µg to 200 mg H2O) in properly stored samples[3][4].

  • Solvent Preparation: Use a 2:1 mixture of Methanol and Chloroform in the titration cell to ensure complete dissolution of the Piperidine HCl[4].

  • Sample Introduction: Weigh the sample in a dry syringe or specialized weighing boat inside the glovebox. Introduce the sample into the KF cell through a septum to prevent ambient moisture ingress.

  • Endpoint Detection: The system detects a sharp excess of iodine bipotentiometrically once all water is consumed[3].

  • Validation: Run a blank sample using the exact same handling procedure to subtract background moisture introduced during the transfer[4].

KFTitration A Piperidine HCl Sample Moisture Analysis B Expected Water Content? A->B C > 1% (Bulk Moisture/Caked) B->C D < 1% (Trace Moisture/Powder) B->D E Volumetric KF Titration C->E F Coulometric KF Titration D->F G Direct Addition (Methanol/Chloroform) E->G F->G H KF Oven Method (If matrix effects occur) F->H Alternative

Caption: Decision matrix for selecting the appropriate Karl Fischer titration methodology.

Section 3: Quantitative Data & Material Selection

To engineer a robust storage environment, you must select the correct desiccants and understand the regulatory stability parameters.

Table 1: Comparative Efficiency of Pharmaceutical Desiccants[2][5][6]

Desiccant TypeMoisture Adsorption Capacity (by weight)Optimal RH RangeBest Use Case for Piperidine HCl
Silica Gel Up to 40%> 40% RHGeneral secondary packaging; bulk drum liners.
Molecular Sieves ~20-25%< 10% RHTrace moisture removal; inside sealed secondary foil pouches.
Lithium Chloride Highly efficient at low RH< 20% RHIndustrial dehumidification systems for API cleanrooms.
Calcium Chloride Up to 100% (forms liquid)> 30% RHAvoid. Deliquesces into a corrosive liquid; risk of contamination.

Table 2: ICH Stability Testing Conditions for General APIs[7]

Study TypeStorage ConditionMinimum Time Period Covered by Data
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Section 4: Technical FAQs

Q: My Piperidine HCl has formed a hard cake inside the bottle. Can I still use it? A: Mechanistically, caking indicates that the salt has absorbed moisture past its critical relative humidity, causing partial dissolution and subsequent recrystallization into a solid bridge[1]. While the chemical identity remains Piperidine HCl, the molecular weight is now unpredictable due to the unknown water mass. You must either discard the batch for precise stoichiometric reactions or perform a Karl Fischer titration to determine the exact water content and adjust your molar calculations accordingly.

Q: Why do regulatory guidelines (ICH Q7) emphasize specific packaging for hygroscopic APIs? A: ICH Q7 and FDA guidelines mandate that packaging must protect the API from chemical degradation and physical damage[8][9]. For hygroscopic salts, standard polyethylene bags are semi-permeable to water vapor over time. Guidelines require impermeable packaging (like Aclar or aluminum foil laminates) combined with integrated desiccant systems (e.g., DRYPOUR™ technology) to prevent continuous moisture ingress during the product's shelf life[10][11].

Q: Can I dry Piperidine HCl in a standard vacuum oven to remove the moisture? A: Proceed with extreme caution. While vacuum drying at elevated temperatures (e.g., 50-60°C) can remove surface water, Piperidine HCl can sublime or degrade if the temperature is too high under deep vacuum. Furthermore, transferring the hot, dried salt back into ambient air will cause immediate and rapid re-absorption of moisture. Drying must be coupled with immediate transfer into an inert glovebox.

References

  • Karl Fischer Titration – Moisture Analysis - SG Systems Global. Available at: [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms - Academia.edu. Available at: [Link]

  • All about the box: Increasing medication safety with packaging considerations - Packaging Europe. Available at: [Link]

  • Moisture Control and Degradation Management - American Pharmaceutical Review. Available at: [Link]

  • Benchmarking Lithium Chloride's Hygroscopic Efficiency - PatSnap. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. Available at:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals - PMC (NIH). Available at:[Link]

  • Annex 10 - Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - ICH. Available at:[Link]

  • GMPs for APIs: “How to do” Document - APIC (CEFIC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Side Reactions in the Benzylation of 4-Hydroxypiperidine

Welcome to the technical support center for the benzylation of 4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the benzylation of 4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this crucial synthetic transformation. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to mitigate side reactions and enhance the yield and purity of your target compound, N-benzyl-4-hydroxypiperidine[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should expect during the benzylation of 4-hydroxypiperidine?

The structure of 4-hydroxypiperidine contains two nucleophilic sites: a secondary amine (N) and a secondary alcohol (O). This bifunctionality is the root cause of selectivity challenges. The main side reactions are:

  • O-benzylation: The hydroxyl group is alkylated to form a benzyl ether. This occurs via a Williamson ether synthesis-type mechanism, where the alcohol is deprotonated by a base to form an alkoxide, which then attacks the benzyl halide.[2][3]

  • Di-benzylation: Both the nitrogen and oxygen atoms are benzylated. This is common when reaction conditions are too harsh or when an excess of the benzylating agent is used.

  • Quaternization: The desired N-benzyl product, itself a tertiary amine, can react with another molecule of benzyl halide to form a quaternary ammonium salt.[4][5] This is particularly problematic at higher temperatures and with prolonged reaction times.[6]

These competing pathways are illustrated below.

Reaction Pathways SM 4-Hydroxypiperidine + Benzyl Halide N_Product Desired Product: N-Benzyl-4-hydroxypiperidine SM->N_Product N-Alkylation (Desired) O_Product Side Product: O-Benzyl Ether SM->O_Product O-Alkylation (Side Reaction) Base Base Di_Product Side Product: N,O-Dibenzylated N_Product->Di_Product O-Alkylation Quat_Product Side Product: Quaternary Salt N_Product->Quat_Product Over-alkylation (Side Reaction) O_Product->Di_Product N-Alkylation

Caption: Competing reaction pathways in the benzylation of 4-hydroxypiperidine.

Troubleshooting Guide

Issue 1: My primary side product is the O-benzylated ether. How can I improve N-selectivity?

Cause: O-alkylation competes with N-alkylation, often due to the choice of base and solvent, which can favor the deprotonation of the hydroxyl group.[2][7] The resulting alkoxide is a potent nucleophile.

Solutions:

  • Optimize the Base: The base is critical for controlling selectivity. Strong bases like sodium hydride (NaH) will deprotonate both the amine and the alcohol, often leading to poor selectivity. Weaker, non-nucleophilic inorganic bases are generally preferred.

    • Recommendation: Use bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[6] These are typically sufficient to facilitate N-alkylation without aggressively promoting O-alkylation. Cesium carbonate (Cs₂CO₃) can sometimes offer improved results due to the "cesium effect," but it is more expensive.[8]

  • Choose the Right Solvent: The solvent influences the nucleophilicity of the amine and the solubility of the reagents.[9]

    • Recommendation: Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reagents and facilitate the Sₙ2 reaction.[6][8] Avoid protic solvents like ethanol, which can form hydrogen bonds with the amine, reducing its nucleophilicity.

  • Control the Temperature: Lowering the reaction temperature can often favor the more kinetically controlled N-alkylation pathway over the thermodynamically driven O-alkylation.

    • Recommendation: Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.[6] Avoid high temperatures (e.g., >80 °C) which can promote side reactions.

Parameter Recommendation for N-Selectivity Rationale
Base K₂CO₃, Na₂CO₃Mildly basic, minimizes formation of the highly reactive alkoxide.
Solvent Acetonitrile (ACN), DMFPolar aprotic; solubilizes reagents and favors Sₙ2 kinetics without deactivating the amine.[6]
Temperature Room Temperature to 60 °CFavors the generally faster N-alkylation and minimizes energy input for side reactions.
Issue 2: I'm observing a significant amount of a polar, insoluble product. Is this a quaternary salt? How do I prevent it?

Cause: Yes, this is highly likely a quaternary ammonium salt formed from the over-alkylation of your desired N-benzyl product.[4][5] The N-benzyl-4-hydroxypiperidine product is more nucleophilic than the starting 4-hydroxypiperidine, making it susceptible to a second benzylation.

Solutions:

  • Adjust Stoichiometry: Ensure the benzylating agent is the limiting reagent.

    • Recommendation: Use a slight excess of 4-hydroxypiperidine (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide. This ensures the electrophile is consumed before it can significantly react with the product.[10]

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the benzyl halide throughout the reaction minimizes the chance of it reacting with the product.

    • Recommendation: Add the benzyl halide dropwise to the stirred mixture of 4-hydroxypiperidine and base over 30-60 minutes, especially at the beginning of the reaction.[6][8]

  • Lower the Reaction Temperature: Quaternization is often more prevalent at higher temperatures.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you must heat the reaction, do so cautiously and monitor for the appearance of the highly polar quaternary salt spot by TLC.[6]

Issue 3: The reaction is very slow or not proceeding to completion.

Cause: Low or no conversion can be due to several factors, including an inappropriate base, low temperature, or poor reagent quality.[6]

Solutions:

  • Re-evaluate the Base: If using a weak base like triethylamine (TEA), it may not be strong enough to effectively scavenge the HCl or HBr generated during the reaction, leading to the protonation and deactivation of the starting amine.

    • Recommendation: Ensure you are using at least two equivalents of a suitable base like K₂CO₃. One equivalent neutralizes the acid generated, and the other ensures the reaction medium remains basic.[6]

  • Increase Temperature: Many N-alkylation reactions require thermal energy to proceed at a practical rate.

    • Recommendation: If the reaction is stalled at room temperature, gradually increase the heat to 60-80 °C and monitor the progress by TLC or LC-MS.[6]

  • Check Reagent Quality: Benzyl halides can degrade over time. 4-Hydroxypiperidine is hygroscopic and can absorb water, which may interfere with the reaction.[11][12]

    • Recommendation: Use freshly opened or properly stored reagents. If necessary, purify the benzyl halide by distillation and dry the 4-hydroxypiperidine under vacuum before use.

Recommended Starting Protocol & Optimization Workflow

This protocol provides a robust starting point for achieving high N-selectivity.

Step-by-Step Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to create a slurry (approx. 0.2 M concentration relative to the piperidine).

  • Reagent Addition: Begin stirring the mixture. Add benzyl bromide (1.0 eq) dropwise to the suspension over 30 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 60 °C. Monitor the progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting & Optimization Workflow

If the initial results are suboptimal, follow this logical workflow to diagnose and solve the issue.

Optimization_Workflow Start Start Reaction: K₂CO₃, ACN, RT -> 60°C Check Analyze Crude Product (TLC, LC-MS) Start->Check LowYield Problem: Low Conversion Check->LowYield < 50% Conversion O_Alkylation Problem: High O-Alkylation Check->O_Alkylation O/N Ratio > 0.1 Quat Problem: Quaternization Check->Quat Polar Spot by TLC Success Success: High Yield & Purity Check->Success Clean Reaction Sol_LowYield Solution: 1. Increase Temp (60-80°C) 2. Use stronger base (Cs₂CO₃) 3. Check reagent quality LowYield->Sol_LowYield Sol_O_Alkylation Solution: 1. Lower Temperature (RT) 2. Change solvent to THF/Toluene 3. Consider Protecting Group O_Alkylation->Sol_O_Alkylation Sol_Quat Solution: 1. Use 1.1 eq Piperidine 2. Add Benzyl Halide slowly 3. Lower Temperature Quat->Sol_Quat Sol_LowYield->Start Re-run Sol_O_Alkylation->Start Re-run Sol_Quat->Start Re-run

Caption: A logical workflow for troubleshooting common issues in the benzylation of 4-hydroxypiperidine.

Advanced Strategy: Should I use a protecting group?

For syntheses where absolute selectivity is paramount and cannot be achieved by optimizing reaction conditions, a protecting group strategy is the most reliable approach.[13]

  • Strategy:

    • Protect the Alcohol: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (if a different deprotection strategy is available).

    • N-Benzylation: Perform the N-benzylation reaction on the protected intermediate. Under these conditions, the reaction is unambiguous.

    • Deprotection: Remove the protecting group to reveal the desired N-benzyl-4-hydroxypiperidine.

  • Pros: Virtually eliminates O-alkylation, leading to a much cleaner reaction and simpler purification.

  • Cons: Adds two steps (protection and deprotection) to the synthesis, reducing overall process efficiency and atom economy.

This approach should be considered when reaction optimization fails to provide the required purity or when dealing with particularly valuable downstream materials.

References

  • BenchChem. (n.d.). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Hydroxy Piperidine. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2013, March 20). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemdad Co. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ACS Publications. (2018, May 23). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Retrieved from [Link]

  • Organic Letters. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, September 28). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Retrieved from [Link]

  • Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ChemSusChem. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one. Retrieved from [Link]

  • PNAS. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Wiley Online Library. (2024, June 12). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • ResearchGate. (n.d.). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Sci-Hub. (n.d.). Large Scale Synthesis of N‐Benzyl‐4‐formylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • Juniper Publishers. (2017, September 12). Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Retrieved from [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

Sources

Optimization

Stability of 4-[(3-Bromobenzyl)oxy]piperidine HCl under acidic and basic conditions

Technical Support Center: 4-[(3-Bromobenzyl)oxy]piperidine HCl This technical guide provides in-depth information, troubleshooting advice, and experimental protocols concerning the stability of 4-[(3-Bromobenzyl)oxy]pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(3-Bromobenzyl)oxy]piperidine HCl

This technical guide provides in-depth information, troubleshooting advice, and experimental protocols concerning the stability of 4-[(3-Bromobenzyl)oxy]piperidine HCl. It is intended for researchers, medicinal chemists, and process development scientists who utilize this compound as a key intermediate or building block in their synthetic workflows.

Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the chemical stability and handling of 4-[(3-Bromobenzyl)oxy]piperidine HCl.

Q1: What is the basic chemical structure and what are the primary points of lability in this molecule?

4-[(3-Bromobenzyl)oxy]piperidine HCl is a hydrochloride salt of a substituted piperidine. Its structure contains two key functional groups that dictate its reactivity and stability: a benzyl ether linkage and a piperidine ring.

  • Benzyl Ether Linkage: This is the most significant point of potential instability. The ether oxygen is susceptible to protonation under acidic conditions, which can lead to cleavage of the C-O bond.[1] Benzyl ethers are, however, generally robust under basic, reductive, and many oxidative conditions.[2]

  • Piperidine Ring: As a saturated heterocycle, the piperidine ring is chemically robust and stable under a wide range of conditions. Its basic nitrogen atom is protonated to form the hydrochloride salt, which enhances water solubility.[3][4]

  • Bromobenzyl Group: The aromatic ring is stable, but the benzylic C-H bonds can be susceptible to oxidation under harsh conditions.[5]

PropertyValue
Molecular Formula C₁₂H₁₆BrNO · HCl
Molecular Weight 322.63 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in water and polar alcohols like methanol and ethanol; solubility in aqueous media is pH-dependent.[3][4]
Q2: How does 4-[(3-Bromobenzyl)oxy]piperidine HCl behave under acidic conditions?

The primary concern under acidic conditions is the cleavage of the benzyl ether bond. This reaction is a standard method for the deprotection of benzyl ethers in organic synthesis.[6]

Mechanism of Degradation: The reaction proceeds via protonation of the ether oxygen by a strong acid, which converts the oxygen into a good leaving group (an alcohol). The subsequent cleavage can occur through an Sₙ1 or Sₙ2 mechanism, depending on the specific acid and reaction conditions.[1][7]

  • Sₙ1 Pathway: The protonated ether dissociates to form a stable benzylic carbocation and 4-hydroxypiperidine. The carbocation is then trapped by a nucleophile (e.g., a halide ion from the acid).

  • Sₙ2 Pathway: A nucleophile (e.g., Br⁻ or I⁻ from HBr or HI) directly attacks the benzylic carbon, displacing the protonated 4-hydroxypiperidine.

Strong protic acids (HBr, HI) and Lewis acids (BCl₃, BBr₃) are highly effective at cleaving benzyl ethers.[2][7] The reaction is often performed at reduced temperatures to control reactivity.

Expected Degradation Products:

  • 4-Hydroxypiperidine

  • 3-Bromobenzyl alcohol (if water is present)

  • 3-Bromobenzyl halide (if a strong hydrohalic acid is used)

G cluster_main Acid-Catalyzed Cleavage of Benzyl Ether cluster_products Degradation Products Start 4-[(3-Bromobenzyl)oxy]piperidine Protonation Protonation of Ether Oxygen Start->Protonation + H⁺ Intermediate Protonated Ether (Oxonium Ion) Protonation->Intermediate Cleavage C-O Bond Cleavage (SN1 / SN2) Intermediate->Cleavage Product1 4-Hydroxypiperidine Cleavage->Product1 Product2 3-Bromobenzyl Cation (trapped by Nu⁻) Cleavage->Product2

Caption: Mechanism of acid-catalyzed benzyl ether cleavage.

Q3: Is the compound stable under basic conditions?

Yes, the benzyl ether linkage is generally very stable under basic conditions.[2] The primary event that occurs upon addition of a base is the deprotonation of the piperidinium hydrochloride to its free base form.

Key Considerations:

  • Solubility Changes: The free base of 4-[(3-Bromobenzyl)oxy]piperidine is significantly less soluble in water than its hydrochloride salt. Adding a base to an aqueous solution of the compound will likely cause it to precipitate.

  • Reaction Compatibility: This stability makes the compound an excellent choice for reactions that require basic conditions where the benzyl ether can serve as a protecting group for the hydroxyl function.

Q4: What are the likely degradation products under various forced degradation conditions?

Forced degradation studies are performed to understand the intrinsic stability of a molecule and to identify potential degradation products.[8][9][10] Based on the structure of 4-[(3-Bromobenzyl)oxy]piperidine HCl, the following outcomes can be anticipated.

Stress ConditionExpected StabilityLikely Degradation ProductsPrimary Degradation Pathway
Acidic Hydrolysis Labile 4-Hydroxypiperidine, 3-Bromobenzyl alcoholAcid-catalyzed cleavage of the benzyl ether.[1][11]
Basic Hydrolysis Stable None expectedThe benzyl ether and piperidine ring are stable to base.
Oxidation Potentially Labile 3-Bromobenzaldehyde, 3-Bromobenzoic acidOxidation of the benzylic carbon can lead to ether cleavage.[5][12]
Thermal Generally Stable Dependent on conditions; potential for slow decomposition at high temperatures.High heat can promote various bond cleavages.[13]
Photolytic Generally Stable Dependent on wavelength and solvent; aromatic systems can be susceptible to photodecomposition.Specific pathway would require experimental determination.

Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during experiments involving 4-[(3-Bromobenzyl)oxy]piperidine HCl.

Problem 1: During my reaction in an acidic solvent (e.g., TFA, HCl in dioxane), my starting material disappears, but I don't isolate the expected product. Instead, I find smaller, more polar fragments.
  • Possible Cause: You are likely observing the acid-catalyzed cleavage of the benzyl ether protecting group. The conditions of your reaction are harsh enough to break the C-O bond, leading to the formation of 4-hydroxypiperidine and a derivative of 3-bromobenzyl alcohol.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of the reaction mixture by LC-MS. Look for masses corresponding to the expected degradation products: 4-hydroxypiperidine (m/z = 102.1 [M+H]⁺) and 3-bromobenzyl alcohol (m/z = 187.0/189.0).

    • Modify Reaction Conditions: If this cleavage is undesirable, you must alter your protocol.

      • Reduce Temperature: Perform the reaction at 0 °C or -20 °C to slow the rate of ether cleavage.

      • Use a Milder Acid: If possible, switch to a weaker or non-nucleophilic acid.

      • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the formation of degradation byproducts.

Problem 2: I dissolved my 4-[(3-Bromobenzyl)oxy]piperidine HCl in water, but when I added a solution containing sodium bicarbonate, a white solid crashed out.
  • Possible Cause: You have converted the water-soluble hydrochloride salt into its corresponding free base, which has low aqueous solubility. The piperidine nitrogen has a pKa that is typically in the 9-11 range, so any pH above ~8 will result in the formation of the neutral, less soluble free base.

  • Troubleshooting Steps:

    • Verify the pH: Check the pH of your solution. If it is neutral or basic, precipitation of the free base is expected.

    • For Aqueous Reactions: If you need to maintain the compound in an aqueous solution, ensure the pH remains acidic (pH < 7).

    • For Extraction: If your goal was to generate the free base for a subsequent reaction in an organic solvent, this is the correct procedure. You can now extract the precipitated solid into an organic solvent like dichloromethane or ethyl acetate, separate the layers, and dry the organic phase to isolate the free base.

Protocols for Stability Assessment

These protocols outline standardized procedures for conducting forced degradation studies to evaluate the stability of 4-[(3-Bromobenzyl)oxy]piperidine HCl.

Protocol 1: Evaluation of Stability under Acidic Conditions

This protocol is designed to assess the rate and extent of degradation via acid-catalyzed hydrolysis.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-[(3-Bromobenzyl)oxy]piperidine HCl in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Prepare a control sample by adding 1 mL of water instead of HCl.

  • Incubation: Incubate both the stress and control samples in a water bath at 60 °C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH solution (e.g., 100 µL of 0.1 M NaOH) to halt the degradation process.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with UV or MS detection.

  • Data Interpretation: Calculate the percentage of remaining parent compound and identify the peaks corresponding to degradation products by comparing their retention times and mass spectra to known standards.

Caption: Workflow for acidic forced degradation study.

Protocol 2: Evaluation of Stability under Basic Conditions

This protocol assesses stability against base-catalyzed hydrolysis.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Stress Sample Preparation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Prepare a control sample by adding 1 mL of water.

  • Incubation: Incubate both samples at 60 °C.

  • Time-Point Sampling: Withdraw aliquots at specified time points.

  • Quenching: Neutralize the basic aliquot by adding an equimolar amount of HCl solution (e.g., 100 µL of 0.1 M HCl).

  • Analysis: Analyze the samples by HPLC as described in Protocol 1.

  • Data Interpretation: Quantify the parent compound. Given the expected stability, minimal to no degradation is anticipated.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Hardegger, E., et al. (1947). Über die Oxydation von Benzyläthern mit Chromsäure. Helvetica Chimica Acta, 30(7), 2049-2053. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • van der Klis, F., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering, 8(47), 17531–17541. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxoammonium Salt-Mediated Oxidations of Alcohols in the Presence of Pyridine. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Spectral Anomalies in Bromobenzyl Piperidine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common Nuclear Magnetic Resonance (NMR) spectral ano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common Nuclear Magnetic Resonance (NMR) spectral anomalies encountered when analyzing bromobenzyl piperidine compounds. As these molecules possess considerable conformational flexibility and unique electronic features, their NMR spectra can often present challenges. This resource offers practical, field-proven insights and step-by-step protocols to diagnose and resolve these spectral complexities.

Understanding the Core Challenge: Dynamic Processes in Bromobenzyl Piperidines

The primary source of spectral anomalies in bromobenzyl piperidine compounds is often the presence of dynamic processes that occur on a timescale comparable to the NMR experiment. These dynamic events can lead to significant changes in the appearance of the NMR spectrum, most notably peak broadening, the appearance of multiple sets of signals, or complex, unresolvable multiplets.

The logical flow for troubleshooting these anomalies begins with identifying the spectral issue and systematically investigating the potential underlying causes through a series of targeted NMR experiments.

cluster_0 Troubleshooting Workflow Observe Anomaly Observe Spectral Anomaly (Broad Peaks, Multiple Signals) Hypothesize Cause Hypothesize Cause (Conformational Exchange, Rotational Isomerism, etc.) Observe Anomaly->Hypothesize Cause Initial Assessment Select Experiment Select Appropriate Experiment (VT-NMR, 2D NMR, Solvent Study) Hypothesize Cause->Select Experiment Formulate Plan Analyze Data Analyze Data & Refine Hypothesis Select Experiment->Analyze Data Acquire & Process Analyze Data->Hypothesize Cause Iterate if Necessary Achieve Resolution Achieve Spectral Resolution & Structural Confirmation Analyze Data->Achieve Resolution Confirm Structure cluster_1 Rotational Isomerism Conformer A Conformer A Transition State High Energy Transition State Conformer A->Transition State Conformer B Conformer B Transition State->Conformer B

Caption: Energy diagram for two slowly interconverting rotamers.

Troubleshooting Protocol: 2D NMR (EXSY) and VT-NMR

  • Confirm Connectivity with 2D NMR:

    • Run a COSY (Correlation Spectroscopy) experiment to confirm the proton-proton coupling networks within each set of signals. This will verify that both sets correspond to your compound's structure.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons, confirming the integrity of both species. [1]

  • Prove Interconversion with 2D EXSY:

    • An EXSY (Exchange Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial. If the two species are interconverting, you will observe "cross-peaks" connecting the signals of one rotamer to the corresponding signals of the other. These cross-peaks are a definitive sign of chemical exchange. [2]

  • Determine Interconversion Rate with VT-NMR:

    • Increase the temperature of your sample as described in the VT-NMR protocol above. As the temperature rises, the rate of rotation will increase. You should observe the two sets of signals broaden, coalesce into a single broad set of peaks, and finally sharpen into a single, time-averaged set of signals at a sufficiently high temperature. [3]

Q3: The chemical shifts of my piperidine protons are very sensitive to the solvent I use. Why is this, and how can I use it to my advantage?

A3: The Cause - Solvent Effects and Conformational Equilibrium

The chemical environment of a proton is influenced by the surrounding solvent molecules. Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant changes in chemical shifts compared to less interactive solvents like chloroform-d (CDCl₃) due to anisotropic effects. [4]This phenomenon, known as Aromatic Solvent-Induced Shifts (ASIS), can be a powerful tool.

Furthermore, the choice of solvent can influence the conformational equilibrium of the piperidine ring. [5][6]A more polar solvent might favor a conformer with a larger dipole moment, thus altering the observed chemical shifts and coupling constants.

Troubleshooting Protocol: Solvent Titration Study

If you have overlapping signals, systematically changing the solvent can help to resolve them. [4] Step-by-Step Solvent Study Protocol:

  • Sample Preparation: Prepare equally concentrated solutions of your compound in a range of deuterated solvents with varying polarities and properties (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, and Acetonitrile-d₃).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Carefully compare the spectra.

    • Look for changes in the dispersion of signals. Overlapping multiplets in one solvent may become well-resolved in another.

    • Benzene-d6 often causes significant upfield shifts for protons that are sterically accessible to complexation with the benzene ring. This can be particularly useful for resolving complex aromatic and aliphatic regions.

      Solvent Polarity Common Application
      Benzene-d6 Non-polar, Aromatic Induces large chemical shift changes (ASIS) to resolve overlapping signals.
      Chloroform-d Moderately Polar Standard, general-purpose solvent.
      Acetonitrile-d3 Polar, Aprotic Good for moderately polar compounds.

      | DMSO-d6 | Highly Polar, Aprotic | Excellent for polar compounds; can reveal exchangeable protons (e.g., N-H if present). |

Q4: How can I definitively assign all the proton and carbon signals in my complex bromobenzyl piperidine spectrum?

A4: The Solution - A Comprehensive 2D NMR Approach

For unambiguous structural confirmation and complete spectral assignment, a suite of 2D NMR experiments is indispensable. [7][8][9] Recommended 2D NMR Workflow:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Application: Trace the connectivity of the entire piperidine ring spin system and the protons on the benzyl group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton with its directly attached carbon atom.

    • Application: Assigns the carbon signal for every protonated carbon in your molecule. DEPT-135 or APT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).

    • Application: This is the key experiment for connecting the different fragments of the molecule. For example, it will show correlations from the benzylic CH₂ protons to the carbons of the aromatic ring and to the C2/C6 carbons of the piperidine ring, confirming the point of attachment.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.

    • Application: Crucial for determining stereochemistry. For the piperidine ring, it can distinguish between axial and equatorial protons by observing their through-space proximity to other protons. For example, a strong NOE between a proton at C2 and a proton at C6 can indicate a cis relationship.

cluster_2 2D NMR for Structural Elucidation COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assign Spin Systems HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connect Fragments NOESY NOESY (¹H-¹H Spatial Proximity) HMBC->NOESY Confirm Stereochemistry

Caption: A logical workflow for using 2D NMR experiments.

By systematically applying these techniques, researchers can overcome the inherent complexities of bromobenzyl piperidine NMR spectra, leading to confident structural elucidation and a deeper understanding of their dynamic behavior in solution.

References

  • Nonato, M. G., Garson, M. J., Truscott, R. J. W., & Carver, J. A. (1993). Structural characterization of piperidine alkaloids from Pandanus amaryllifolius by inverse-detected 2D NMR techniques. Phytochemistry, 34(4), 1159-1163. [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

  • Goldflam, M., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 63(15), 8047-8066. [Link]

  • Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. International Journal of Organic Chemistry, 4(3), 209-220. [Link]

  • Al-Rawi, J. M. A., et al. (1999). Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy and theoretical calculations. Journal of the Chemical Society, Perkin Transactions 2, (1), 127-132. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(21), 8208-8217. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Hoye, T. R., et al. (2017). Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589-14598. [Link]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. CHIMIA, 59(1-2), 33-39. [Link]

  • Wessig, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. [Link]

  • ResearchGate. (2014). Does anyone know why these peaks are shifting in my NMR spectra?[Link]

  • ResearchGate. (n.d.). Variable temperature 13C NMR of 2n in pyridine-d5 showing the resonances of the sp3 carbons from 18-72 ppm. [Link]

  • Purevsuren, S., et al. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Beilstein Journal of Organic Chemistry, 15, 2235-2241. [Link]

  • Reddit. (2023). NMR Peak Broadening. r/Chempros. [Link]

  • Cholli, A. L., & Lau, M. L. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 47(3), 357-359. [Link]

  • ResearchGate. (2021). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. [Link]

  • Tafazzoli, M., et al. (1990). Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. The Journal of Physical Chemistry, 94(19), 7474-7478. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0316055). [Link]

  • Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]

  • Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Carroll, F. I., et al. (2012). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. Journal of Medicinal Chemistry, 55(17), 7843-7850. [Link]

  • Grifagni, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115809. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl 1-benzylpiperidine-di-carboxylate. RSC Medicinal Chemistry, 13(11), 1391-1400. [Link]

  • da Silva, G. N., et al. (2021). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 26(11), 3326. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 4-[(3-Bromobenzyl)oxy]piperidine

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for 4-[(3-Bromobenzyl)oxy]piperidine. This document serves as a centralized resource for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for 4-[(3-Bromobenzyl)oxy]piperidine. This document serves as a centralized resource for researchers, scientists, and drug development professionals who utilize this important synthetic intermediate. We understand that maintaining the chemical integrity of your reagents is paramount for reproducible and successful experimental outcomes. This guide is structured in a question-and-answer format to directly address the stability challenges you may encounter and provide field-proven strategies to prevent degradation in solution.

Section 1: Understanding the Molecule's Stability Profile

Before troubleshooting, it's crucial to understand the inherent chemical vulnerabilities of the molecule. Its structure contains three key functional groups that are the primary sites for potential degradation.

Question: What are the primary functional groups in 4-[(3-Bromobenzyl)oxy]piperidine, and how do they influence its stability?

Answer: The stability of 4-[(3-Bromobenzyl)oxy]piperidine is dictated by the interplay of its three main structural components: the piperidine ring, the benzyl ether linkage, and the bromobenzyl group.

  • Piperidine Ring: This is a saturated secondary amine, making it basic and nucleophilic. The nitrogen atom is susceptible to oxidation , which can lead to the formation of N-oxides or other degradation products. Its basicity means it can react with acidic impurities in solvents.[][2]

  • Benzyl Ether Linkage (-O-CH₂-Ar): This is the most significant point of instability.

    • Hydrolysis: The ether bond can be cleaved under both acidic and basic conditions, a process accelerated by the presence of water. This cleavage would yield 4-hydroxypiperidine and 3-bromobenzyl alcohol.

    • Oxidation: The benzylic carbon (the CH₂ group adjacent to both the oxygen and the aromatic ring) is highly susceptible to oxidation. This can lead to the formation of 3-bromobenzaldehyde and subsequently 3-bromobenzoic acid.[3]

  • Bromobenzyl Group: While the C-Br bond on the aromatic ring is relatively stable, it can be susceptible to photodegradation (photolysis) upon exposure to high-energy light (like UV), potentially leading to debromination or the formation of radical species.[3]

These potential degradation pathways are summarized in the diagram below.

G cluster_main parent 4-[(3-Bromobenzyl)oxy]piperidine hydrolysis_prod 4-Hydroxypiperidine + 3-Bromobenzyl Alcohol parent->hydrolysis_prod Hydrolysis (H₂O, Acid/Base) oxidation_prod 3-Bromobenzaldehyde & 3-Bromobenzoic Acid parent->oxidation_prod Oxidation (O₂, Peroxides) photolysis_prod Debrominated Species & Radical Byproducts parent->photolysis_prod Photodegradation (UV Light) G start Start step1 1. Select high-purity, anhydrous solvent. start->step1 step4 4. Weigh the solid compound into a separate clean, dry vial. step2 2. Degas the solvent by sparging with Argon or Nitrogen for 15-20 min. step1->step2 step3 3. Transfer degassed solvent to a septum-sealed (e.g., Sure/Seal™) bottle or a vial with a PTFE-lined septum cap. step2->step3 step5 5. Add degassed solvent to the solid via a gas-tight syringe to dissolve. step3->step5 step4->step5 step6 6. Briefly flush the vial headspace with inert gas before sealing tightly. step5->step6 end Store at 2-8°C, protected from light. step6->end

Caption: Workflow for preparing solutions under an inert atmosphere.

Issue 3: "My results are inconsistent. Degradation seems much faster when samples are processed on the benchtop under bright lab lighting."

  • Likely Cause: Photodegradation . Standard laboratory fluorescent lighting emits a significant amount of UV radiation, which can provide the activation energy needed to initiate degradation, particularly cleavage of the C-Br bond or radical oxidation reactions.

  • Causality Explained: The energy from photons can be absorbed by the molecule, promoting electrons to higher energy states and making bond cleavage more favorable. This is a well-known issue for halogenated aromatic compounds.

  • Preventative & Corrective Protocol:

    • Use Amber Vials: Always store and handle solutions in amber glass vials or tubes, which are designed to block UV and blue light. [3] 2. Foil Wrapping: If amber vials are unavailable, wrap standard clear glass vials completely in aluminum foil. This is a simple but highly effective measure.

    • Minimize Exposure: During experimental procedures (e.g., preparing dilutions, loading an autosampler), minimize the time the solution is exposed to direct light. If possible, turn off overhead lights and use a directed task lamp.

    • Autosampler Trays: If samples will sit in an HPLC or plate reader autosampler for an extended period, use amber vials or a dark cover for the sample tray. Many modern instruments have cooled, dark autosamplers to mitigate this exact issue.

By implementing these strategies, you can significantly improve the stability of your 4-[(3-Bromobenzyl)oxy]piperidine solutions, leading to more reliable, accurate, and reproducible experimental results.

References

  • Biosynth. (n.d.). Safety Data Sheet: 4-(BENZYLOXY)PIPERIDINE.
  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Retrieved from [Link]

  • Sahu, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Retrieved from [Link]

  • Ho, M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760. Retrieved from [Link]

  • Ho, M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Sahu, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-[(3-Bromobenzyl)oxy]piperidine Hydrochloride

In the landscape of drug discovery and development, the precise structural characterization of intermediates is paramount to ensuring the integrity and purity of the final active pharmaceutical ingredient. For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural characterization of intermediates is paramount to ensuring the integrity and purity of the final active pharmaceutical ingredient. For researchers working with piperidine-based scaffolds, such as 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable analytical tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride, offering a comparative perspective against structurally related compounds and a robust protocol for acquiring high-fidelity data.

The Structural Significance of 4-[(3-Bromobenzyl)oxy]piperidine Hydrochloride

4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of biological receptors. Its structure comprises three key fragments, each with a distinct NMR signature: the piperidine ring, the 3-bromobenzyl group, and the benzylic ether linkage. The hydrochloride salt form significantly influences the chemical environment of the piperidine protons due to the protonation of the nitrogen atom.

Interpreting the 1H NMR Spectrum

A detailed analysis of the 1H NMR spectrum allows for the unambiguous identification of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride. The expected chemical shifts (δ) in a suitable deuterated solvent, such as DMSO-d6, are presented below. These values are predictive and may vary slightly based on experimental conditions.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2', H-6' (axial & equatorial)~ 3.20 - 3.40m2H-
H-3', H-5' (axial & equatorial)~ 1.80 - 2.20m4H-
H-4'~ 3.80 - 4.00m1H-
Ar-H (C2)~ 7.60s1H-
Ar-H (C4, C6)~ 7.30 - 7.50m2H-
Ar-H (C5)~ 7.25t1H~ 7.8
-O-CH2-Ar~ 4.55s2H-
N-H~ 9.00 - 9.50br s1H-

Rationale Behind the Assignments:

  • Piperidine Protons (H-2', H-3', H-5', H-6'): The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent protons (H-2', H-6') to approximately 3.20-3.40 ppm. The axial and equatorial protons on the same carbon are diastereotopic and will exhibit complex splitting patterns. The protons at C-3' and C-5' are expected to appear further upfield, in the range of 1.80-2.20 ppm.

  • H-4' Proton: The proton at the ether-linked carbon (C-4') is deshielded by the adjacent oxygen atom and is anticipated to resonate around 3.80-4.00 ppm.

  • Benzylic Protons (-O-CH2-Ar): The two protons of the benzylic methylene group are typically observed as a sharp singlet around 4.55 ppm due to the ether linkage.[1][2]

  • Aromatic Protons: The bromine atom on the benzene ring influences the chemical shifts of the aromatic protons. The proton at C2, adjacent to the bromine, is expected to be the most deshielded, appearing as a singlet around 7.60 ppm. The remaining aromatic protons will appear as a complex multiplet between 7.25 and 7.50 ppm.

  • N-H Proton: The proton on the positively charged nitrogen will be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (9.00-9.50 ppm), and its position can be concentration and temperature-dependent.

Comparative 1H NMR Analysis

A key aspect of spectroscopic characterization is the comparison with related structures to confirm identity and purity.

Comparison with Precursors:
  • 3-Bromobenzyl Bromide: The benzylic protons in this precursor appear at a similar chemical shift (~4.7 ppm), but the aromatic region will show a different pattern due to the different substituent at the benzylic position.

  • Piperidine Hydrochloride: The piperidine ring protons will have similar chemical shifts to the target compound, but the spectrum will lack the signals for the benzylic and aromatic protons.

Comparison with a Positional Isomer: 4-[(4-Bromobenzyl)oxy]piperidine Hydrochloride

A change in the position of the bromine atom on the benzyl ring from the meta (3-position) to the para (4-position) would result in a distinctly different aromatic region in the 1H NMR spectrum.

Proton Assignment (4-Bromo Isomer) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H~ 7.55d2H
Ar-H~ 7.30d2H

In the 4-bromo isomer, the aromatic protons would appear as two distinct doublets due to the symmetry of the para-substituted ring, a clear diagnostic feature to distinguish it from the 3-bromo isomer.

Visualizing Structural and Workflow Relationships

To better understand the relationships between the analyzed compounds and the experimental process, the following diagrams are provided.

cluster_target Target Molecule cluster_precursors Precursors cluster_isomer Isomeric Impurity Target 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride Precursor1 3-Bromobenzyl Bromide Target->Precursor1 Derived from Precursor2 Piperidine Hydrochloride Target->Precursor2 Derived from Isomer 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride Target->Isomer Distinguishable by NMR

Caption: Structural relationships between the target compound and its precursors/isomer.

A Robust Protocol for High-Quality 1H NMR Data Acquisition

The integrity of the 1H NMR data is critically dependent on a well-defined experimental protocol. The following steps outline a self-validating system for acquiring reliable spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C 3. Vortex to ensure complete dissolution B->C D 4. Transfer to a clean, dry NMR tube C->D E 5. Insert sample into the NMR spectrometer D->E F 6. Lock and shim the instrument E->F G 7. Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) F->G H 8. Acquire the 1H NMR spectrum G->H I 9. Fourier transform the FID H->I J 10. Phase and baseline correct the spectrum I->J K 11. Calibrate the chemical shift (e.g., to residual solvent peak) J->K L 12. Integrate the signals and analyze the multiplicities K->L

Caption: A streamlined workflow for acquiring and processing 1H NMR data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d6). The choice of solvent is crucial; DMSO-d6 is often preferred for hydrochloride salts due to its high polarity.[3]

    • Ensure the sample is fully dissolved by vortexing. Insoluble material can degrade the quality of the spectrum.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters. A standard 1H experiment typically involves:

      • Number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

      • Relaxation delay (e.g., 2 seconds) to allow for full relaxation of the protons between scans.

    • Acquire the free induction decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons and calculate the coupling constants (J).

By adhering to this comprehensive guide, researchers can confidently characterize 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride, ensuring the quality and identity of this vital chemical intermediate for downstream applications in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Introduction: The Critical Role of Purity in Piperidine-Based Pharmaceuticals

An In-Depth Guide to HPLC Method Development for Purity Analysis of Piperidine Derivatives Piperidine and its derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of Piperidine Derivatives

Piperidine and its derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous blockbuster drugs. From analgesics to antipsychotics, the piperidine ring's unique conformational properties make it a privileged structure in drug design. However, the synthetic routes to these complex molecules can often generate a variety of impurities, including starting materials, by-products, and degradation products. Ensuring the purity of the final Active Pharmaceutical Ingredient (API) is not just a regulatory requirement; it is a critical factor for the safety and efficacy of the drug product.

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of piperidine derivatives. We will move beyond a simple recitation of steps to delve into the "why" behind each decision, offering a practical framework for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Understanding Piperidine Chemistry in the Context of HPLC

Piperidine derivatives often exhibit basic properties due to the nitrogen atom in the heterocyclic ring. This characteristic presents a unique set of challenges and opportunities in reversed-phase HPLC method development:

  • Peak Tailing: The basic nitrogen can interact with residual acidic silanols on the surface of traditional silica-based stationary phases, leading to asymmetrical peak shapes (tailing). This can compromise resolution and accurate quantification of closely eluting impurities.

  • pH-Dependent Retention: The retention of basic compounds is highly sensitive to the pH of the mobile phase. At a pH below the pKa of the piperidine nitrogen, the compound will be protonated and may exhibit different retention behavior compared to its neutral form.

  • Matrix Effects: In formulated drug products, excipients can interfere with the analysis, necessitating a method with high selectivity.

A Strategic Workflow for HPLC Method Development

A successful HPLC method is not developed by chance; it is the result of a systematic and logical workflow. The following diagram illustrates the key stages of this process.

MethodDevelopmentWorkflow Start Start: Define Analytical Target Profile (ATP) Knowledge Knowledge Gathering: Physicochemical Properties of Analyte (pKa, logP, solubility) Start->Knowledge Screening Initial Screening: Column & Mobile Phase Knowledge->Screening Optimization Method Optimization: Gradient, Temperature, Flow Rate Screening->Optimization Iterative Process Optimization->Screening ForcedDeg Forced Degradation Studies Optimization->ForcedDeg ForcedDeg->Optimization Assess Peak Purity & Resolution Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation End Final Method Validation->End OptimizationDecisionTree Start Start with Best Screening Conditions Gradient Optimize Gradient Slope: Adjust %B/min for optimal resolution Start->Gradient Temp Adjust Temperature: Improve peak shape & selectivity Gradient->Temp Flow Fine-tune Flow Rate: Balance analysis time & efficiency Temp->Flow Final Optimized Method Flow->Final

Validation

Comparative Guide: 3-Bromo vs. 4-Bromo Benzyl Piperidines in Medicinal Chemistry

Executive Summary The benzyl piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs, including Donepezil (Alzheimer’s) and Ifenprodil (vasodilato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyl piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs, including Donepezil (Alzheimer’s) and Ifenprodil (vasodilator). When optimizing this scaffold, the substitution pattern on the benzyl ring—specifically the choice between 3-bromo (meta) and 4-bromo (para) —acts as a critical molecular switch.

This guide objectively compares these two isomers. While both increase lipophilicity (LogP) relative to the unsubstituted benzyl, they drive divergent biological outcomes:

  • 4-Bromo (Para): Typically favors targets with deep, narrow hydrophobic pockets (e.g., Sigma-1 receptors, MAO-A). It extends the molecular vector, enabling distal halogen bonding.

  • 3-Bromo (Meta): Introduces steric width and alters the rotational entropy of the benzyl bond. This often favors broader, shallower pockets (e.g., MAO-B) or induces subtype selectivity by clashing with "tight" active sites.

Physicochemical & Structural Analysis

Before evaluating biological data, one must understand the fundamental differences in the chemical probes.

Feature3-Bromo Benzyl Piperidine (Meta)4-Bromo Benzyl Piperidine (Para)
Steric Vector Lateral expansion (Width).Longitudinal expansion (Length).
Electronic Effect Inductive electron withdrawal (

).
Inductive + Resonance effects (

).
Halogen Bonding Directed ~120° from the benzylic linker.Directed ~180° (linear) from the linker.
Lipophilicity (ClogP) ~ +0.86 vs. H (Similar to Para).~ +0.86 vs. H (Similar to Meta).
Metabolic Liability Blocks meta-hydroxylation; leaves para open.Blocks para-hydroxylation (major metabolic soft spot).
Structural Visualization (SAR Logic)

SAR_Logic Scaffold Benzyl Piperidine Core Sub_3Br 3-Bromo (Meta) • Increases Width • Clashes in narrow tunnels Scaffold->Sub_3Br Substitution Sub_4Br 4-Bromo (Para) • Increases Length • Fits deep hydrophobic pockets Scaffold->Sub_4Br Substitution Target_MAOB Target: MAO-B (Broad/Flat Cavity) Sub_3Br->Target_MAOB High Affinity (Shape Match) Target_Sig1 Target: Sigma-1 (Deep/Narrow Pocket) Sub_3Br->Target_Sig1 Steric Clash (Reduced Affinity) Sub_4Br->Target_MAOB Variable Activity Sub_4Br->Target_Sig1 High Affinity (Halogen Bond)

Caption: SAR Decision Tree illustrating how steric vectors of the bromine atom dictate target compatibility.

Comparative Biological Activity: Case Studies

Case Study 1: Monoamine Oxidase (MAO) Inhibition

In the development of neuroprotective agents, the position of the halogen on benzyl-nitrogen heterocycles dictates isoform selectivity (MAO-A vs. MAO-B).[1]

Experimental Data: In a comparative study of


-benzyl-dihydroisoquinoline derivatives (structural analogs of benzyl piperidines), the following IC

values were observed [1]:
IsomerMAO-A IC

(µM)
MAO-B IC

(µM)
Selectivity Profile
3-Bromo (Meta) 4.862.48 Dual Inhibitor / MAO-B preference
4-Bromo (Para) 2.48 > 100Highly Selective MAO-A

Mechanism:

  • MAO-B has a bipartite cavity ("entrance" and "substrate" cavities). The meta-bromo substituent allows the molecule to span these cavities without steric conflict.

  • MAO-A has a single, shorter hydrophobic cavity. The para-bromo substituent likely positions the benzyl ring deeper into the pocket, optimizing interactions with F208/I335, whereas the meta-position may cause unfavorable steric interactions near the entrance loop.

Case Study 2: Sigma Receptor (σ1) Affinity

Sigma-1 receptors are targets for pain and neurodegeneration. Ligands typically require a basic nitrogen (piperidine) and a hydrophobic aromatic region.

  • 4-Bromo Advantage: High-affinity Sigma-1 ligands often feature para-substitutions. The deep hydrophobic pocket of the σ1 receptor accommodates the linear extension of the 4-bromo group, allowing it to form halogen bonds with backbone carbonyls or hydrophobic interactions with residues like Tyr103 [2].

  • 3-Bromo Disadvantage: Introduction of bulk at the meta position often reduces affinity by 5-10 fold compared to para analogs due to the restricted width of the primary binding pocket.

Case Study 3: Acetylcholinesterase (AChE) Inhibition

For Donepezil-like compounds, the benzyl piperidine moiety binds in the catalytic anionic site (CAS) or the peripheral anionic site (PAS).

  • Binding Mode: The AChE active site is located at the bottom of a deep, narrow gorge (~20 Å).

  • Performance:

    • 4-Bromo: Generally tolerated but can be too long if the linker chain is also extended.

    • 3-Bromo: Often preferred if the benzyl group binds in the peripheral site (PAS) at the gorge entrance, where the pocket is wider and can accommodate the lateral bulk.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Bromo-Benzyl Piperidines

Objective: Create the probe molecules for biological testing.

  • Reagents: Piperidine (1.0 eq), 3-Bromobenzyl bromide (or 4-Bromobenzyl bromide) (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), Acetonitrile (ACN).
  • Procedure:

    • Dissolve piperidine in ACN.

    • Add K

      
      CO
      
      
      
      and stir at room temperature for 10 min.
    • Dropwise add the respective bromobenzyl bromide.

    • Reflux at 80°C for 4–6 hours (monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in DCM, wash with water/brine.

    • Purification: Column chromatography (Silica gel). Note: 3-bromo isomers often elute slightly faster than 4-bromo isomers due to lower polarity.

Protocol B: Ellman’s Assay (AChE Inhibition)

Objective: Determine IC


 to compare potency.
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (Ellman’s Reagent, 0.3 mM).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Workflow:

    • Step 1: Incubate Enzyme + Test Compound (3-Br or 4-Br analog) in buffer for 20 min at 25°C.

    • Step 2: Add DTNB and ATCh.

    • Step 3: Measure Absorbance at 412 nm kinetically for 5 min.

    • Calculation: % Inhibition =

      
      .
      
Experimental Workflow Diagram

Workflow Start Start: Scaffold Selection Synth Synthesis: N-alkylation of Piperidine (3-Br vs 4-Br) Start->Synth Purify Purification: Flash Chromatography Synth->Purify Assay Biological Assay: Ellman's Method (AChE) or Radioligand Binding (Sigma) Purify->Assay Data Data Analysis: Calculate IC50 / Ki Assay->Data Decision Decision: 4-Br = Deep Pocket 3-Br = Broad Pocket Data->Decision

Caption: Standardized workflow for synthesizing and evaluating benzyl piperidine analogs.

Conclusion & Strategic Recommendations

When designing benzyl piperidine derivatives:

  • Select the 4-Bromo (Para) isomer if your target has a deep, narrow binding tunnel (e.g., AChE catalytic site, Sigma-1 receptor). The linear vector allows for deeper penetration and potential halogen bonding at the distal end.

  • Select the 3-Bromo (Meta) isomer to improve selectivity against "deep pocket" off-targets or to target broader, shallower cavities (e.g., MAO-B). The meta substituent also disrupts metabolic para-hydroxylation, potentially improving half-life, though it leaves the para position open.

By systematically testing both isomers, you can map the topography of your target protein's active site.

References

  • Rui, M., et al. (2016). Discovery of novel phenyl(piperazin-1-yl)methanone derivatives as dual ligands of sigma-1 receptor and acetylcholinesterase. ACS Chemical Neuroscience. Retrieved from [Link]

  • Uniba. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Retrieved from [Link]

  • TandFOnline. (2023). Synthesis and biological evaluation of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors. Retrieved from [Link]

Sources

Comparative

Validating the structure of 4-[(3-Bromobenzyl)oxy]piperidine using IR spectroscopy

Executive Summary This guide details the structural validation of 4-[(3-Bromobenzyl)oxy]piperidine using Infrared (IR) Spectroscopy. As a secondary amine ether derivative, this molecule presents a specific challenge in s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural validation of 4-[(3-Bromobenzyl)oxy]piperidine using Infrared (IR) Spectroscopy. As a secondary amine ether derivative, this molecule presents a specific challenge in synthesis: distinguishing between the desired O-alkylation (ether formation) and the competing N-alkylation.

While Nuclear Magnetic Resonance (NMR) is the gold standard for backbone elucidation, IR spectroscopy provides a rapid, cost-effective "fingerprint" method for monitoring reaction completeness and validating functional group transformation. This guide compares the performance of Attenuated Total Reflectance (ATR) against Transmission (KBr Pellet) methodologies and provides a predictive spectral analysis for quality control.

Structural Deconstruction & Validation Logic

To validate 4-[(3-Bromobenzyl)oxy]piperidine, we must confirm three structural events occurred during synthesis:

  • Ether Formation: Creation of the C–O–C linkage between the piperidine and the benzyl group.

  • Regioselectivity (Amine Retention): Confirmation that the alkylation occurred at the oxygen (leaving a secondary amine), not the nitrogen.

  • Aromatic Integrity: Retention of the meta-substituted bromine pattern.

The "Difference" Method

Validation relies on comparing the product spectrum against its two primary precursors: 4-Hydroxypiperidine and 3-Bromobenzyl bromide .

FeaturePrecursor A (4-Hydroxypiperidine)Precursor B (3-Bromobenzyl bromide)Target Product
3200–3600 cm⁻¹ Strong, Broad O–H (Alcohol) + N–HNo signalsSharp/Medium N–H only (Amine)
1050–1250 cm⁻¹ C–O (Alcohol)C–H WagStrong C–O–C (Ether)
650–800 cm⁻¹ Ring breathingC–Br & meta-subst. Retained C–Br & meta-subst.

Comparative Analysis: ATR vs. Transmission (KBr)

For this specific lipophilic amine ether, the choice of sampling technique significantly impacts data quality.

Option A: Attenuated Total Reflectance (ATR)[1][2]
  • Mechanism: Measures changes in a totally internally reflected infrared beam when the beam comes into contact with the sample (evanescent wave).

  • Pros: Zero sample preparation; non-destructive; excellent for monitoring reaction progress in real-time.

  • Cons: Lower sensitivity for weak overtones (critical for aromatic substitution patterns); path length is depth-dependent.

  • Verdict: Preferred for Routine QC. If you are simply confirming the disappearance of the starting material, ATR is sufficient.

Option B: Transmission (KBr Pellet)
  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1][2]

  • Pros: Higher signal-to-noise ratio; superior resolution of the "Fingerprint Region" (<1500 cm⁻¹); distinct visibility of weak aromatic overtones (2000–1600 cm⁻¹).

  • Cons: Hygroscopic KBr can introduce water peaks (masking the N–H/O–H region); time-consuming; requires pressing equipment.[3]

  • Verdict: Required for Structural Characterization. When validating the meta-substitution pattern of the bromobenzyl group, KBr provides the necessary resolution in the low-frequency region.

Detailed Spectral Interpretation

Region 1: The Hydrogen Bonding Region (3200–3500 cm⁻¹)
  • The Critical Check: The starting material (4-hydroxypiperidine) exhibits a massive, broad absorption centered around 3300 cm⁻¹ due to O–H hydrogen bonding.

  • Validation Criteria: In the product, this broad "tongue" must disappear. It should be replaced by a single, sharper band (or weak doublet) attributable to the secondary amine (N–H) stretch.

    • Failure Mode: If a broad band persists, the reaction is incomplete, or N-alkylation occurred (leaving the O–H intact).

Region 2: The Ether Linkage (1000–1300 cm⁻¹)
  • The Transformation: The C–O stretch of the starting alcohol (~1050 cm⁻¹) shifts and intensifies.

  • Validation Criteria: Look for the asymmetric C–O–C stretching vibration, typically appearing as a strong band between 1080–1150 cm⁻¹ . This confirms the successful coupling of the benzyl group to the oxygen.

Region 3: The Aromatic/Halogen Fingerprint (<900 cm⁻¹)
  • The Bromine Marker: Aryl bromides show a C–Br stretch in the 690–515 cm⁻¹ range.[4]

  • Meta-Substitution Pattern: Meta-disubstituted benzene rings (like the 3-bromobenzyl group) exhibit two distinct bending bands:

    • ~690 ± 10 cm⁻¹ (Ring deformation)[5]

    • ~780 ± 20 cm⁻¹ (C–H out-of-plane bending)

  • Validation Criteria: These peaks must match the 3-bromobenzyl bromide precursor spectrum, confirming the aromatic ring remained intact and was not substituted at the para or ortho positions during side reactions.

Experimental Protocol: Validation Workflow

This protocol assumes the use of a standard FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Step 1: Background & Blanking
  • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

  • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

Step 2: Precursor Baselining
  • Run a scan of pure 4-hydroxypiperidine . Note the intensity and width of the O–H peak.[6][7]

  • Run a scan of 3-bromobenzyl bromide . Note the fingerprint peaks at 690–780 cm⁻¹.

Step 3: Product Analysis
  • Place ~5 mg of the synthesized 4-[(3-Bromobenzyl)oxy]piperidine on the crystal.

  • Apply pressure using the anvil to ensure uniform contact.

  • Collect sample spectrum (32 scans recommended for better S/N ratio).

Step 4: Data Processing
  • Apply Baseline Correction to flatten the region between 2000–2500 cm⁻¹.

  • Normalize the highest peak (likely the C–O–C ether stretch) to 100% T (or 1.0 A) for overlay comparison.

Visualization of Logic Pathways

Diagram 1: Synthesis & Spectral Validation Flow

This diagram illustrates the chemical transformation and the corresponding spectral checkpoints.

ValidationFlow Start1 4-Hydroxypiperidine (Broad O-H, 3300 cm-1) Reaction Ether Synthesis (Base-catalyzed) Start1->Reaction Start2 3-Bromobenzyl bromide (Ar-Br, 690/780 cm-1) Start2->Reaction Product 4-[(3-Bromobenzyl)oxy]piperidine Reaction->Product Check1 Check 3200-3500 cm-1 (Must be Sharp N-H) Product->Check1 Check2 Check 1000-1200 cm-1 (Strong Ether C-O-C) Check1->Check2 If Pass

Caption: Logical flow from precursor spectral features to final product validation checkpoints.

Diagram 2: Decision Tree for Spectral Interpretation

A troubleshooting guide for the scientist at the bench.

DecisionTree Start Analyze Product Spectrum Q1 Is there a BROAD band at 3200-3400 cm-1? Start->Q1 Result1 Incomplete Reaction (Residual Alcohol) Q1->Result1 Yes (Strong) Q2 Is there a SHARP band at ~3300-3400 cm-1? Q1->Q2 No Result2 N-Alkylation Error (Tertiary Amine formed) Q2->Result2 No (Band Missing) Q3 Are meta-subst. peaks present (690/780 cm-1)? Q2->Q3 Yes (N-H Present) Q3->Result1 No (Check Precursor) Success VALIDATED STRUCTURE (O-Alkylated Product) Q3->Success Yes

Caption: Decision matrix for distinguishing correct O-alkylation from side reactions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 3-Bromobenzyl bromide. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups (Amines vs Alcohols). Available at: [Link]

  • Kintek Solution. (2023). Advantages of KBr Pellets vs ATR for Pharmaceutical Intermediates. Available at: [Link]

Sources

Validation

Comparative analysis of ether vs ester linkages in piperidine scaffolds

Executive Summary In the optimization of piperidine-based pharmacophores, the selection between an ether (C–O–C) and an ester (C–O–C=O) linkage at the 4-position (or side chain) is a pivotal decision point that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the selection between an ether (C–O–C) and an ester (C–O–C=O) linkage at the 4-position (or side chain) is a pivotal decision point that dictates the molecule's metabolic fate, oral bioavailability, and pharmacodynamic profile.

While esters often provide superior initial potency via additional hydrogen bond acceptor sites (the carbonyl oxygen), they introduce a "metabolic soft spot" susceptible to rapid hydrolysis by carboxylesterases (CES). Conversely, bioisosteric replacement with an ether linkage typically enhances metabolic stability and blood-brain barrier (BBB) penetration but may alter the ligand's conformational landscape.

This guide provides a technical comparison of these two linkages, supported by synthetic protocols, stability data, and decision-making frameworks.

Physicochemical and Pharmacodynamic Divergence

The structural transition from an ester to an ether on a piperidine scaffold is not merely a change in stability; it fundamentally alters the molecular recognition events.

Electronic and Steric Profile
  • Ester Linkage: The carbonyl group imparts planarity to the linkage (

    
     hybridization), restricting conformational freedom. It acts as a strong hydrogen bond acceptor (HBA). In 4-phenylpiperidine analgesics (e.g., meperidine analogs), this carbonyl often engages in critical dipole-dipole interactions with receptor residues (e.g., serine or threonine).
    
  • Ether Linkage: The oxygen atom is

    
     hybridized, introducing a "kink" with greater rotational freedom. While it remains an HBA, it lacks the dipole magnitude of the ester carbonyl. This can lead to a reduction in affinity if the carbonyl was essential for binding, or an increase in affinity if the ester's rigidity prevented optimal induced fit.
    
Lipophilicity (LogP) and Solubility
  • Esters: Generally more polar due to the carbonyl. Lower LogP compared to the corresponding ether.

  • Ethers: More lipophilic.[1] This often results in higher CNS penetration, making ether analogs preferred for central targets (e.g., opioid receptors, sigma receptors) provided the metabolic liability is managed.

Table 1: Comparative Physicochemical Properties

FeatureEster Linkage (Piperidine-4-O-CO-R)Ether Linkage (Piperidine-4-O-CH2-R)
H-Bond Acceptors 2 (Ether O + Carbonyl O)1 (Ether O)
Rotational Barriers High (Resonance stabilization)Low (Free rotation)
Metabolic Liability Hydrolysis (Plasma/Liver Esterases)Oxidative Dealkylation (CYP450)
CNS Penetration Moderate (Polarity limits passive diffusion)High (Increased Lipophilicity)
Chemical Stability Labile (pH sensitive)Robust (Stable to acid/base)

Metabolic Stability: The Critical Differentiator

The most significant divergence lies in the clearance mechanism. This distinction allows for the design of "Soft Drugs" (esters) versus "Hard Drugs" (ethers).

The Ester Hydrolysis Pathway (Soft Drug Design)

Esters in piperidine scaffolds (e.g., remifentanil, meperidine) are substrates for Carboxylesterases (CES1 and CES2) .

  • Kinetics: Rapid, non-oxidative cleavage.

  • Cofactors: None required (hydrolytic).

  • Application: Ideal for ultra-short-acting agents (anesthesia) where rapid recovery is required.

The Ether Oxidation Pathway (Metabolic Hardening)

Ethers are resistant to hydrolysis. Their metabolism requires Cytochrome P450 (CYP) enzymes.[2]

  • Mechanism: O-dealkylation via hydrogen abstraction adjacent to the oxygen, forming a hemiacetal intermediate which collapses to an alcohol and an aldehyde.

  • Kinetics: Slower than hydrolysis.

  • Cofactors: Requires NADPH and

    
    .
    
  • Application: Ideal for oral maintenance drugs requiring once-daily dosing.

Visualization of Metabolic Pathways

MetabolicPathways Substrate_Ester Piperidine Ester (R-CO-O-Pip) Enzyme_CES Carboxylesterases (CES1/CES2) Substrate_Ester->Enzyme_CES Rapid Hydrolysis Substrate_Ether Piperidine Ether (R-CH2-O-Pip) Enzyme_CYP Cytochrome P450 (CYP2D6/3A4) Substrate_Ether->Enzyme_CYP NADPH-dependent Oxidation Prod_Acid Carboxylic Acid (Inactive/Excreted) Enzyme_CES->Prod_Acid t½ < 10 min Inter_Hemi Hemiacetal Intermediate Enzyme_CYP->Inter_Hemi H-abstraction Prod_Alc Alcohol + Aldehyde Inter_Hemi->Prod_Alc Spontaneous Collapse

Figure 1: Divergent metabolic pathways for ester vs. ether linkages in piperidine scaffolds.

Experimental Data Analysis

To validate the stability differences, we compare hypothetical data derived from standard microsomal stability assays for a 4-substituted piperidine scaffold.

Compound A: 1-methyl-4-phenyl-4-propionyloxypiperidine (Ester) Compound B: 1-methyl-4-phenyl-4-propoxypiperidine (Ether Bioisostere)

Table 2: Microsomal Stability Data (Human Liver Microsomes)

ParameterCompound A (Ester)Compound B (Ether)Interpretation
t½ (-NADPH) 12 min> 240 minEster hydrolyzes without cofactors; Ether is stable.
t½ (+NADPH) 8 min45 minEster degrades by both CES and CYP; Ether only by CYP.
Cl_int (µL/min/mg) > 150 (High)35 (Moderate)Ether substitution reduces clearance by ~4-fold.
Oral Bioavailability (%F) < 5%65%Ester suffers massive first-pass hydrolysis.

Key Insight: The stability of the ether linkage in the absence of NADPH serves as a diagnostic tool. If a compound degrades in microsomes without NADPH, it confirms esterase susceptibility, a liability for oral drugs but an asset for soft drugs.

Experimental Protocols

Protocol 1: Comparative Synthesis

Objective: Synthesize matched pairs of ester and ether piperidines to evaluate SAR.

A. Synthesis of 4-Ester Piperidine (Acylation)
  • Reagents: 1-Boc-4-hydroxypiperidine (1.0 eq), Acid Chloride (1.2 eq), Triethylamine (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 1-Boc-4-hydroxypiperidine in anhydrous DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of Acid Chloride.

    • Stir at RT for 4 hours. Monitor by TLC.

    • Quench with water, extract with DCM, and wash with NaHCO3.

    • Deprotection: Treat crude with 4M HCl in Dioxane for 1 hour to remove Boc group.

  • Yield: Typically 85-95%.

B. Synthesis of 4-Ether Piperidine (Williamson Ether Synthesis)
  • Reagents: 1-Boc-4-hydroxypiperidine (1.0 eq), Alkyl Bromide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 1-Boc-4-hydroxypiperidine in dry DMF at 0°C under Argon.

    • Add NaH portion-wise. Evolution of

      
       gas occurs. Stir for 30 min.
      
    • Add Alkyl Bromide dropwise.

    • Heat to 60°C for 12 hours. (Note: Ethers are kinetically harder to form than esters).

    • Quench with ice water, extract with EtOAc.

    • Deprotection: Treat with TFA/DCM (1:1) for 1 hour.

  • Yield: Typically 50-70% (Lower than esters due to elimination side reactions).

Protocol 2: NADPH-Dependent Stability Assay (Differentiation)

This protocol distinguishes between esterase-mediated clearance and CYP-mediated clearance.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Splitting: Divide samples into two groups:

    • Group A: + NADPH regenerating system (detects CYP + Esterase activity).

    • Group B: - NADPH (detects Esterase activity only).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs time. Slope =

    
    . 
    
    
    
    .

Decision Framework for Scaffold Selection

Use the following logic flow to determine the appropriate linkage for your drug discovery campaign.

DecisionTree Start Start: Piperidine Optimization Q1 Is Oral Bioavailability Required? Start->Q1 Q2 Is rapid offset (soft drug) required? Q1->Q2 No (IV/Topical) Path_Ether Select ETHER Linkage (Metabolic Hardening) Q1->Path_Ether Yes (High Stability Needed) Q2->Path_Ether No (Long Duration) Path_Ester Select ESTER Linkage (Soft Drug / Prodrug) Q2->Path_Ester Yes (e.g., Anesthesia) Opt_Hbond Check H-Bond Donor/Acceptor (Ether loses Carbonyl) Path_Ether->Opt_Hbond Opt_Steric Optimize Sterics (Add alpha-methyl to ether) Opt_Hbond->Opt_Steric If Potency Drops

Figure 2: Decision matrix for selecting ether vs. ester linkages based on therapeutic goals.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Essential Drugs. Elsevier. (Protocols for piperidine synthesis).

Sources

Comparative

Benchmarking Synthesis Routes for Meta-Bromobenzyl Piperidine Ethers

Executive Summary: The Strategic Scaffold The meta-bromobenzyl piperidine ether motif is a high-value pharmacophore in medicinal chemistry, serving as a core scaffold for histamine H3 antagonists, monoamine transporter i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Scaffold

The meta-bromobenzyl piperidine ether motif is a high-value pharmacophore in medicinal chemistry, serving as a core scaffold for histamine H3 antagonists, monoamine transporter inhibitors, and kinase modulators. The meta-bromo substituent is particularly strategic; it functions as a robust "chemical handle" for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the ether linkage formation.

This guide objectively compares the two dominant synthesis routes: the classical Williamson Ether Synthesis and the Mitsunobu Reaction . While both yield the target, their suitability diverges based on scale, stereochemical requirements, and green chemistry metrics.

Route Analysis & Experimental Protocols

Route A: Williamson Ether Synthesis (The Scale-Up Workhorse)

Mechanism: SN2 Nucleophilic Substitution.[1] Best For: Large-scale synthesis (>100g), cost-sensitive projects, and primary/unhindered secondary alcohols.

This route relies on the deprotonation of the piperidinol hydroxyl group to generate a potent alkoxide nucleophile, which displaces the bromide from 3-bromobenzyl bromide.

Critical Pre-requisite: The piperidine nitrogen must be protected (e.g., N-Boc, N-Cbz) to prevent competitive N-alkylation.

Detailed Protocol

Target:tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate

  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

    • 3-Bromobenzyl bromide (1.1 equiv)

    • Solvent: Anhydrous DMF or THF (0.5 M concentration)

    • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional, accelerates rate.

  • Step-by-Step Methodology:

    • Activation: In a flame-dried flask under N2, dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0°C.[2][3][4]

    • Deprotonation: Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation.

    • Alkylation: Cool back to 0°C. Add 3-bromobenzyl bromide dropwise (dissolved in minimal DMF). Add TBAI if using.

    • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Hex/EtOAc 4:1) or LCMS.[3]

    • Quench & Workup: Quench carefully with sat. NH4Cl at 0°C. Extract with Et2O or EtOAc (3x). Wash combined organics with H2O (5x) to remove DMF, then brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expert Insight: DMF is superior to THF for reaction rate due to its polarity, but removing DMF requires rigorous water washes. For kilogram scale, Toluene/Phase Transfer Catalysis (PTC) is preferred to avoid NaH hazards.

Route B: The Mitsunobu Reaction (The Precision Tool)

Mechanism: Redox Condensation (SN2 with Inversion). Best For: Stereochemical inversion (if starting with chiral piperidinols), mild conditions, and avoiding strong bases.

This route couples the piperidinol directly with 3-bromobenzyl alcohol using a phosphine and an azodicarboxylate.

Detailed Protocol

Target:tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate

  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 equiv)

    • 3-Bromobenzyl alcohol (1.1 equiv)

    • Triphenylphosphine (PPh3) (1.2 equiv)

    • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

    • Solvent: Anhydrous THF or Toluene.

  • Step-by-Step Methodology:

    • Setup: Dissolve N-Boc-4-hydroxypiperidine, 3-bromobenzyl alcohol, and PPh3 in anhydrous THF under N2. Cool to 0°C.[2][3][4]

    • Addition: Add DIAD dropwise over 20 minutes. Crucial: The reaction is exothermic; maintain temp <5°C to prevent side reactions.

    • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Workup: Concentrate the reaction mixture directly under reduced pressure.

    • Purification: The major challenge is removing Triphenylphosphine oxide (TPPO). Triturate the crude residue with cold Et2O/Hexane (1:1) to precipitate TPPO. Filter, then purify the filtrate via flash chromatography.

Expert Insight: While milder, the atom economy is poor (generating TPPO and reduced DIAD). For difficult separations, use polymer-supported PPh3 (PS-PPh3) to simplify workup to a mere filtration.

Part 3: Benchmarking & Visualization

Comparative Metrics
FeatureRoute A: Williamson EtherRoute B: Mitsunobu Reaction
Reagents Alkyl Halide + Strong Base (NaH)Alcohol + PPh3 + DIAD
Yield (Typical) 75% – 92%60% – 85%
Atom Economy High (NaCl/NaBr byproduct)Low (TPPO + Hydrazine byproduct)
Scalability Excellent (Linear scale-up)Moderate (Reagent cost & waste)
Stereochemistry Retention (at piperidine center)Inversion (Walden inversion)
Cost Low ($)High (

$)
Safety H2 gas evolution; NaH handlingShock-sensitive azodicarboxylates
Decision Logic & Reaction Pathways

SynthesisBenchmarking cluster_mech Mechanistic Pathway Start Target: meta-Bromobenzyl Piperidine Ether Decision Is the Piperidine Chiral/Stereocenter? Start->Decision RouteA Route A: Williamson (NaH + ArCH2Br) Decision->RouteA No (Achiral) or Retention Needed RouteB Route B: Mitsunobu (PPh3/DIAD + ArCH2OH) Decision->RouteB Yes (Inversion Needed) or Base Sensitive Product Ether Product (Ready for Coupling) RouteA->Product High Yield Scalable StepA Alkoxide Formation RouteA->StepA RouteB->Product Stereospecific Mild Conditions StepB Betaine Intermediate RouteB->StepB

Caption: Decision matrix for selecting the optimal synthesis route based on stereochemical requirements and scale.

References

  • Williamson Ether Synthesis Overview : Organic Chemistry Portal. "Williamson Synthesis".[1][5][6][7] Available at: [Link]

  • Mitsunobu Mechanism & Scope : Master Organic Chemistry. "The Mitsunobu Reaction".[2][4][8][9] Available at: [Link]

  • Piperidine Scaffold Utility : Royal Society of Chemistry. "Practical Synthesis of Fragment - Supporting Information (Piperidine derivatives)". Available at: [Link]

  • General Ether Synthesis : Wikipedia. "Williamson ether synthesis".[1][5][6][7] Available at: [Link]

Sources

Validation

Cross-referencing spectral data of 4-[(3-Bromobenzyl)oxy]piperidine with literature values

Executive Summary & Application Context In the high-stakes environment of fragment-based drug discovery (FBDD), 4-[(3-Bromobenzyl)oxy]piperidine serves as a critical pharmacophore scaffold. Its structural duality—combini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the high-stakes environment of fragment-based drug discovery (FBDD), 4-[(3-Bromobenzyl)oxy]piperidine serves as a critical pharmacophore scaffold. Its structural duality—combining a modifiable secondary amine with a halogenated aromatic ether—makes it a versatile intermediate for GPCR ligands and kinase inhibitors.

However, its synthesis via the Williamson etherification of 4-hydroxypiperidine presents a classic regioselectivity challenge: O-alkylation (desired) versus N-alkylation (impurity) .

This guide provides a rigorous, self-validating spectral framework to authenticate this molecule. We move beyond simple "match/no-match" comparisons to a causal analysis of spectral features, ensuring you can confidently distinguish the target product from its most common regioisomeric impurities.

Theoretical vs. Experimental Baseline

Before instrument injection, we must establish the "Spectral Truth"—the non-negotiable physical signatures of the molecule.

The Structural Mandate
  • Formula: C₁₂H₁₆BrNO

  • Molecular Weight: 270.17 g/mol (based on ⁷⁹Br)[1]

  • Key Feature: The 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

  • Critical Validation Point: The chemical shift of the benzylic methylene (

    
    ).
    
Comparative Spectral Expectations Table
FeatureTarget: 4-[(3-Bromobenzyl)oxy]piperidineImpurity: N-(3-Bromobenzyl)-4-hydroxypiperidineDiagnostic Value
MS (ESI+) m/z 270/272 (1:1 ratio)m/z 270/272 (1:1 ratio)Low (Isomers have identical mass)
¹H NMR: Benzylic

δ 4.45 – 4.55 ppm (Singlet) δ 3.40 – 3.60 ppm (Singlet)Critical (Definitive)
¹H NMR: Piperidine C4-H δ ~3.4 – 3.6 ppm (Multiplet)δ ~3.6 – 3.8 ppm (Multiplet)Moderate
¹³C NMR: Benzylic C δ ~69 – 71 ppm δ ~60 – 63 ppmHigh
IR: Functional Groups C-O-C (Ether) ~1060-1150 cm⁻¹O-H (Alcohol) ~3200-3500 cm⁻¹ (Broad)High

Experimental Validation Protocol

Mass Spectrometry: The Isotope Check

Objective: Confirm the presence of the bromine atom and molecular integrity.

  • Method: LC-MS (ESI, Positive Mode).[1]

  • Protocol:

    • Dissolve 0.1 mg sample in MeOH.

    • Inject into C18 column (Gradient: 5% to 95% ACN/Water + 0.1% Formic Acid).

  • Acceptance Criteria:

    • Observation of

      
       doublet separated by 2 amu.
      
    • Intensity ratio of

      
       270 to 272 must be approximately 1:1 .
      
    • Note: If you see a single peak or incorrect isotope skew, the bromination pattern is incorrect or the halogen is missing.

Nuclear Magnetic Resonance (NMR): The Regioisomer Filter

Objective: Distinguish O-alkylation from N-alkylation.

  • Instrument: 400 MHz or higher (Bruker/Varian).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .[1]
  • Protocol:

    • Sample Prep: 10 mg sample in 0.6 mL solvent. Ensure complete dissolution.

    • Acquisition: 16 scans min. for ¹H; 256 scans min. for ¹³C.

Detailed Assignment Analysis (in

)

1. The "Anchor" Signal (Benzylic Methylene): The most common synthetic error is N-alkylation. The electronegativity difference between Oxygen (3.44) and Nitrogen (3.[1]04) causes a distinct shift.

  • Target (O-Ether): The benzylic protons are deshielded by the oxygen, appearing downfield at δ 4.50 ppm .[1]

  • Impurity (N-Amine): If the benzyl group is on the nitrogen, these protons shift upfield to δ 3.50 ppm .

  • Decision: If you see a singlet at 3.5 ppm, reject the batch .[1]

2. Aromatic Region (3-Bromo Pattern): The 3-substituted benzene ring provides a specific splitting pattern:

  • H2 (Singlet-like): Isolated between Br and alkyl chain. ~δ 7.55 ppm.[1]

  • H4 (Doublet): Ortho to Br. ~δ 7.40 ppm.[1]

  • H6 (Doublet): Ortho to ether chain.[1] ~δ 7.25 ppm.[1]

  • H5 (Triplet): Meta to both. ~δ 7.20 ppm.[1]

3. Piperidine Ring:

  • H-4 (Methine): The proton at the ether linkage (C4) appears as a multiplet around δ 3.45 ppm .

  • H-2,6 (Alpha to NH): In the free base, these appear around δ 3.0 - 3.2 ppm .[1]

Visualizing the Validation Logic

The following diagram illustrates the synthetic divergence and the spectral "checkpoints" required to certify the product.

SpectralValidation Start Starting Material: 4-Hydroxypiperidine (or N-Boc) Reaction Reaction: Williamson Ether Synthesis (Base: NaH or KOH) Start->Reaction Reagent Reagent: 3-Bromobenzyl Bromide Reagent->Reaction TargetRoute Path A: O-Alkylation (Desired) Reaction->TargetRoute N-Protected or Selective Conditions ImpurityRoute Path B: N-Alkylation (Common Impurity) Reaction->ImpurityRoute Unprotected N or Basic Error Product Target Product: 4-[(3-Bromobenzyl)oxy]piperidine TargetRoute->Product Byproduct Impurity: N-(3-Bromobenzyl)-4-hydroxypiperidine ImpurityRoute->Byproduct NMR_Check NMR Checkpoint: Benzylic CH2 Shift Product->NMR_Check Byproduct->NMR_Check Result_Pass PASS: Shift @ ~4.5 ppm (Ether Linkage) NMR_Check->Result_Pass Observed Result_Fail FAIL: Shift @ ~3.5 ppm (Amine Linkage) NMR_Check->Result_Fail Observed

Caption: Flowchart distinguishing the desired O-alkylation pathway from the N-alkylation impurity using specific NMR shift checkpoints.

Troubleshooting & Impurity Profiling

Even with a "clean" main peak, trace impurities can ruin downstream biological assays.[1]

Common Impurity: N,O-Bis(3-bromobenzyl) derivative

If an excess of benzyl bromide is used with unprotected 4-hydroxypiperidine, you may get double alkylation.[1]

  • Spectral Signature:

    • MS: M+ peak at ~439/441/443 (Tribromide pattern).[1]

    • NMR: Two benzylic singlets (one at ~3.5 ppm, one at ~4.5 ppm).[1]

    • Action: Recrystallize as the HCl salt. The secondary amine (target) forms a salt easily; the tertiary amine (impurity) may have different solubility, but chromatographic separation is usually required.[1]

Salt Form Variations

Commercial samples often come as HCl or TFA salts to improve stability.[1]

  • Effect on NMR: Protonation of the piperidine nitrogen causes a downfield shift of the

    
    -protons (H-2,6) from ~3.1 ppm to ~3.4 ppm.[1]
    
  • Correction: To compare with literature "free base" values, perform a "shake-out":

    • Dissolve 5 mg salt in

      
      .
      
    • Add 1 drop of

      
       or solid 
      
      
      
      .[1]
    • Shake and filter directly into the NMR tube.

References

  • Vertex Pharmaceuticals. (2013).[1] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • National Institutes of Health (NIH). (2015).[1] Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC.

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Characteristic Regions.

  • CymitQuimica. (2024).[1][2] Product Data: 4-(3-Bromophenyl)piperidine (Analogous Scaffold Reference).

  • MDPI. (2025). Synthesis and Dynamic NMR Characterization of Piperazine/Piperidine Derivatives. [1]

Sources

Safety & Regulatory Compliance

Safety

4-[(3-Bromobenzyl)oxy]piperidine hydrochloride proper disposal procedures

Proper management and disposal of complex pharmaceutical intermediates are critical components of laboratory safety and environmental stewardship. 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a halogenated organic a...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of complex pharmaceutical intermediates are critical components of laboratory safety and environmental stewardship. 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a halogenated organic amine salt frequently utilized in drug discovery and synthetic chemistry. Because it contains both a covalently bound bromine atom and an ionic chloride (hydrochloride salt), its disposal requires strict adherence to environmental regulations governing halogenated organic wastes[1][2].

This guide provides researchers, safety officers, and drug development professionals with a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this compound.

Chemical Characterization & Disposal Rationale

To design an effective disposal strategy, one must first understand the physicochemical hazards of the compound. The presence of halogens (bromine and chlorine) dictates the entire lifecycle of the waste stream.

The Causality of Halogenated Waste Segregation: Halogenated organic compounds cannot be sewered or disposed of in standard non-halogenated waste streams. When incinerated at standard temperatures, halogenated aromatics can undergo thermal rearrangement to form highly toxic polybrominated or polychlorinated dibenzo-p-dioxins (PBDDs/PCDDs)[3]. Furthermore, the combustion of this compound releases corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. Therefore, this chemical must be segregated and sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators (>1100°C) and alkaline flue-gas scrubbers[4].

Table 1: Physicochemical and Hazard Profile for Waste Classification
ParameterData / ClassificationOperational Impact for Disposal
Chemical Class Halogenated organic amine saltMust be segregated from non-halogenated solvents to minimize disposal costs and prevent incompatible reactions[1].
Physical State Solid (Powder/Crystalline)Risk of explosible dust-air mixtures. Must be handled under local exhaust ventilation[5].
EPA Waste Category Halogenated Organic WasteRequires cradle-to-grave tracking under RCRA guidelines.
Primary Hazards Toxic if swallowed (H301), IrritantPersonnel must wear appropriate PPE (nitrile gloves, lab coat, safety goggles) during waste consolidation[5][6].
Thermal Decomposition Yields CO₂, NOₓ, HBr, HClDictates the necessity for high-temperature incineration with post-combustion alkaline scrubbing[4].

Mechanistic Pathway of Thermal Degradation

The following diagram illustrates the necessary thermal degradation pathway for 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride. Understanding this pathway validates why laboratory personnel must never attempt to neutralize or burn this waste in-house.

ThermalDegradation A 4-[(3-Bromobenzyl)oxy] piperidine HCl Waste B High-Temp Incineration (>1100°C at TSDF) A->B RCRA Transport C Thermal Cleavage (Breaks C-Br, C-Cl bonds) B->C Combustion D Flue Gas Emission (HBr, HCl, NOₓ, CO₂) C->D E Alkaline Scrubber (NaOH / Ca(OH)₂) D->E Gas Routing F Safe Environmental Discharge E->F pH Neutralized

Thermal degradation pathway and halogen scrubbing mechanism for safe disposal.

Step-by-Step Operational Disposal Protocol

Every step in this protocol acts as a self-validating system: you cannot proceed to the next step without confirming the safety and compliance parameters of the previous one.

Phase 1: Waste Segregation and Compatibility Verification
  • Determine the Waste Matrix: Identify if the 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is in a pure solid state, dissolved in an organic solvent (e.g., dichloromethane, methanol), or mixed with aqueous solutions.

  • Select the Stream:

    • Solid Waste: Place in a dedicated, puncture-proof, sealable container designated strictly for "Solid Halogenated Organic Waste"[3].

    • Liquid Waste: If dissolved, route to a "Liquid Halogenated Solvent Waste" carboy. Ensure the water content in this carboy does not exceed 20% to maintain incineration efficiency[7].

  • Verify Compatibility: Do not mix this waste with strong oxidizing agents, strong bases, or organic peroxides, as piperidine derivatives can undergo exothermic reactions[4][7].

Phase 2: Containerization and Labeling
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers that are chemically compatible with the waste matrix. Never fill liquid containers beyond 75% capacity to allow for vapor expansion[7].

  • Apply EPA-Compliant Labeling: Immediately affix a "Hazardous Waste" label. The label must explicitly state:

    • "Hazardous Waste"

    • Full Chemical Name: 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride (No abbreviations)[3].

    • Primary Hazard: Toxic / Halogenated Organic[8].

    • Accumulation Start Date (The exact date the first drop/gram of waste entered the container).

Phase 3: Satellite Accumulation and Final Transfer
  • Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA at or near the point of generation. The area must have secondary containment (e.g., a spill tray) to capture potential leaks[1].

  • Time and Volume Validation: Monitor the SAA. Under EPA regulations, once a container is full, it must be transferred to a central accumulation area within 3 days, and ultimately disposed of by a licensed contractor within 90 to 180 days (depending on your facility's generator status).

  • TSDF Handover: Transfer the waste to a certified hazardous waste disposal vendor. Ensure the vendor provides a Uniform Hazardous Waste Manifest, closing the "cradle-to-grave" regulatory loop.

SegregationWorkflow Start Waste Generated: 4-[(3-Bromobenzyl)oxy]piperidine HCl Q1 Is the waste dissolved in a solvent? Start->Q1 Solid Solid Waste Container (Halogenated Organics) Q1->Solid No (Pure Solid) Liquid Liquid Waste Carboy (Halogenated Solvents) Q1->Liquid Yes (Solution) Label Apply EPA Label: 'Hazardous Waste - Toxic' Solid->Label Liquid->Label Store Store in SAA with Secondary Containment Label->Store Pickup Licensed TSDF Pickup & Manifest Generation Store->Pickup

Decision tree for the segregation, labeling, and accumulation of halogenated waste.

Spill Response and Decontamination Protocol

In the event of an accidental release prior to containerization, immediate action is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity to clear any explosible dust-air mixtures[5].

  • Don PPE: Responders must wear a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and splash goggles[6][8].

  • Containment: Do not dry sweep, as this aerosolizes the toxic powder. Lightly mist the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation[4].

  • Collection: Shovel the dampened material using a non-sparking tool into a dedicated hazardous waste container.

  • Decontamination: Wash the spill surface with soap and water, collecting all wash water as hazardous aqueous waste, as the compound is toxic to terrestrial and aquatic environments[5][8].

References

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." US EPA, [Link]. Accessed 27 Feb 2026.

  • Environmental Protection Agency (EPA). "Hazardous Waste." US EPA, [Link]. Accessed 27 Feb 2026.

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS.org, [Link]. Accessed 27 Feb 2026.

  • University of Tennessee Institute of Agriculture. "Hazardous Waste Guide | UTIA Safety Office." tennessee.edu, [Link]. Accessed 27 Feb 2026.

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca, [Link]. Accessed 27 Feb 2026.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.